1-Octen-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oct-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMRVEDHLBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347289 | |
| Record name | 1-Octen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40575-42-6 | |
| Record name | 1-Octen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40575-42-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Octen-4-ol
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Octen-4-ol (CAS 40575-42-6).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with practical, field-proven experimental protocols for property verification. The guide is structured to deliver not only quantitative data but also the causal reasoning behind analytical methodologies, ensuring both scientific accuracy and practical applicability. All data and protocols are substantiated with citations from authoritative sources.
Chemical Identity and Molecular Structure
This compound, also known as Allyl n-butyl carbinol, is an unsaturated secondary alcohol.[1] Its unique structure, featuring both a hydroxyl group and a terminal double bond, imparts specific characteristics relevant to its application in organic synthesis, flavor and fragrance chemistry, and as a potential building block in pharmaceutical intermediates.
Key identifiers for this compound are consolidated below:
| Identifier | Value | Source(s) |
| IUPAC Name | oct-1-en-4-ol | [4] |
| CAS Number | 40575-42-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆O | [1][3][4] |
| Molecular Weight | 128.21 g/mol | [1][4] |
| InChIKey | UZGCMRVEDHLBGY-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CCCCC(CC=C)O | [4] |
Molecular Structure Diagram
Caption: 2D Chemical Structure of this compound.
Tabulated Physical and Chemical Properties
The following table summarizes the key experimentally determined and calculated physical properties of this compound. These values are essential for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification methodologies.
| Property | Value | Unit | Notes and Source(s) |
| Molecular Weight | 128.2120 | g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - | Organoleptic property.[5] |
| Odor | Characteristic, potentially fungal or herbaceous | - | Inferred from similar compounds like 1-octen-3-ol.[5] |
| Boiling Point (T_boil) | 470.86 | K (197.71 °C) | Joback Calculated Property.[6] |
| Melting Point (T_fus) | 223.98 | K (-49.17 °C) | Joback Calculated Property.[6] |
| Density | Not explicitly found for this compound. Similar isomer 1-octen-3-ol has a density of 0.833 g/cm³. | g/cm³ | [7] |
| Solubility in Water | 1836 (estimated for isomer 1-octen-3-ol) | mg/L @ 25°C | Generally considered not miscible or difficult to mix in water.[5][7] |
| Solubility in Organic Solvents | Soluble | - | Soluble in alcohol, dipropylene glycol, and oils.[5] |
| LogP (Octanol/Water Partition) | 2.114 | - | Crippen Calculated Property.[6] |
| Critical Temperature (T_c) | 636.76 | K | Joback Calculated Property.[6] |
| Critical Pressure (P_c) | 2940.89 | kPa | Joback Calculated Property.[6] |
Detailed Physicochemical Characteristics
Organoleptic Properties
This compound is typically a colorless to pale yellow liquid.[5] While specific data for the 4-ol isomer is limited, related compounds like 1-octen-3-ol are well-known for their distinct mushroom, earthy, and herbaceous odors.[5] This suggests that this compound likely possesses a complex organic scent profile, a critical attribute for its use in the flavor and fragrance industry.
Solubility Profile
The molecule's solubility is dictated by the interplay between its hydrophobic eight-carbon chain and its hydrophilic hydroxyl group.
-
In Water: It is expected to be sparingly soluble or difficult to mix with water.[7] The long alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water molecules.
-
In Organic Solvents: Due to its significant nonpolar character, this compound is readily soluble in common organic solvents such as alcohols, ethers, and hydrocarbons.[5] This property is fundamental for its application in organic synthesis, allowing it to serve as a reactant or solvent in non-aqueous reaction media.
Spectroscopic Profile
Spectroscopic data is vital for the unambiguous identification and structural confirmation of this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is crucial for determining its molecular weight and fragmentation pattern for structural elucidation.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band around 3300-3600 cm⁻¹ (O-H stretch) and sharp peaks around 3075 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and ~910 cm⁻¹ (alkene out-of-plane bend).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the positions of the double bond and the hydroxyl group.
Experimental Protocols for Property Determination
To ensure the quality and purity of this compound for research and development, rigorous analytical verification is necessary. The following protocols outline standard, self-validating procedures for confirming its identity and key physical properties.
Protocol for Purity and Identity Confirmation via GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating volatile compounds and confirming their identity. The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase.[8][9] The mass spectrometer then fragments each component, generating a unique mass spectrum that serves as a molecular fingerprint.
Workflow Diagram:
Caption: Experimental workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as dichloromethane.
-
Instrumentation Setup:
-
GC Column: Install a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) suitable for alcohol analysis.[8]
-
Carrier Gas: Use high-purity helium with a constant flow rate of 1.0 mL/min.
-
Oven Program: Set the initial oven temperature to 50°C, hold for 2 minutes, then ramp at 10°C/min to 230°C and hold for 5 minutes. This program ensures separation from potential impurities.
-
Injector: Set the injector temperature to 250°C in split mode (e.g., 50:1 split ratio).
-
MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization at 70 eV. Scan from m/z 35 to 350.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.[10]
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis and Validation:
-
Retention Time: Compare the retention time of the major peak to that of a certified reference standard of this compound.
-
Mass Spectrum: Compare the acquired mass spectrum against a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.[3] The fragmentation pattern should match the reference for positive identification.
-
Purity: Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram (Area % method).
-
Protocol for Refractive Index Measurement
Rationale: The refractive index is a fundamental physical property that measures how light propagates through a substance.[11] It is highly sensitive to purity and temperature, making it an excellent, rapid quality control parameter. An Abbe refractometer is the standard instrument for this measurement.[12][13]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using distilled water (nD = 1.3325 at 25°C) or a certified refractive index standard.[13]
-
Temperature Control: Ensure the refractometer's prisms are connected to a water bath and maintained at a constant temperature, typically 20°C or 25°C, with an accuracy of ±0.1°C. Temperature is a critical factor affecting refractive index.[11][13]
-
Sample Application: Place 2-3 drops of the this compound sample onto the surface of the lower prism.
-
Measurement: Close the prisms and allow 1-2 minutes for thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. If a color fringe is visible, adjust the dispersion compensator to eliminate it.
-
Reading: Read the refractive index (nD) value from the instrument's scale.
-
Cleaning and Validation: Clean the prism surfaces thoroughly with ethanol or isopropanol and a soft lens tissue after the measurement.[12] Perform the measurement in triplicate to ensure reproducibility, with results typically agreeing to within ±0.0002.[11]
Safety, Handling, and Storage
Hazard Identification
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4] A "Warning" signal word is associated with this compound.[4] The related isomer, 1-octen-3-ol, is also classified as a combustible liquid and is harmful if swallowed.[14][15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste.
-
First Aid:
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Conclusion
This guide has detailed the essential physical properties of this compound, providing a robust framework for its use and analysis in a professional scientific setting. The combination of tabulated data, mechanistic explanations, and validated experimental protocols offers researchers and developers the necessary tools to confidently handle, characterize, and apply this versatile chemical compound. Adherence to the described methodologies will ensure the generation of reliable, reproducible data critical for advancing research and development objectives.
References
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PubChem. 1-Octene | C8H16 | CID 8125. National Center for Biotechnology Information. [Link]
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Wikipedia. 1-Octene. Wikimedia Foundation. [Link]
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
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PubChem. This compound | C8H16O | CID 142471. National Center for Biotechnology Information. [Link]
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The Good Scents Company. 1-octen-3-ol matsutake alcohol. [Link]
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Cheméo. Chemical Properties of this compound (CAS 40575-42-6). [Link]
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MDPI. Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. [Link]
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Labbox. User Manual - Abbe Refractometer. [Link]
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University of Technology. Experimental No. (2) Boiling Point. 2021. [Link]
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National Institutes of Health. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022. [Link]
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HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]
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JoVE. Video: Boiling Points - Procedure. 2020. [Link]
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Auxilab. Abbe Zeiss refractometer. [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
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Optica Publishing Group. Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer. [Link]
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Carl ROTH. Operating manual ABBE refractometer KERN ORT 1RS. [Link]
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University of Calgary. Micro-boiling point measurement. [Link]
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Truman State University. Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]
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University of California, Irvine. Gas Chromatography - Mass Spectrometry. [Link]
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Technical Monograph: 1-Octen-4-ol (Allyl n-Butyl Carbinol)
Identity, Synthesis, and Analytical Differentiation
Executive Summary & Chemical Identity
1-Octen-4-ol (CAS: 40575-42-6) is a secondary unsaturated alcohol characterized by a terminal alkene group and a hydroxyl group at the C4 position.[1] While frequently overshadowed by its regioisomer, 1-octen-3-ol (Mushroom Alcohol), this compound serves as a distinct chemical entity in organic synthesis, particularly as a model substrate for allylation reactions and as a specific volatile marker in complex matrices.[1]
This guide provides a definitive reference for the nomenclature, synthesis, and analytical differentiation of this compound, designed to prevent the common identification errors that occur due to its structural similarity to other C8 volatiles.[1]
Core Identity Matrix
| Attribute | Specification |
| CAS Registry Number | 40575-42-6 |
| IUPAC Name | Oct-1-en-4-ol |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| SMILES | CCCCC(O)CC=C |
| InChI Key | UZGCMRVEDHLBGY-UHFFFAOYSA-N |
| Chirality | Contains one stereocenter at C4; exists as (R)- and (S)- enantiomers.[1] |
Synonyms and Nomenclature Breakdown
Accurate nomenclature is critical for database searching and procurement.[1] The names for this compound follow three distinct naming conventions.
A. IUPAC & Systematic Names
These names strictly follow the rules of the International Union of Pure and Applied Chemistry, prioritizing the alkene position (C1) and the alcohol position (C4).[1]
-
Oct-1-en-4-ol (Current IUPAC 2013 recommendation)[1]
-
4-Hydroxy-1-octene (Emphasizes the hydroxyl substituent)[1][3]
B. Functional Class Names (Carbinol Nomenclature)
Historically, secondary alcohols were named as derivatives of "carbinol" (methanol), where the carbon bearing the hydroxyl group is the "carbinol carbon."[1]
-
-
Logic: The central carbon (C4) is attached to an Allyl group (–CH₂CH=CH₂) and an n-Butyl group (–CH₂CH₂CH₂CH₃).[1]
-
C. Database & Catalog Identifiers
Structural Differentiation: The "Octenol" Trap
In metabolomics and flavor chemistry, researchers frequently confuse this compound with its isomers.[1] The following table highlights the critical differences required for correct identification.
Table 1: Comparative Analysis of C8 Unsaturated Alcohols
| Feature | This compound (Target) | 1-Octen-3-ol (Mushroom Alcohol) | 2-Octen-4-ol |
| Structure | Terminal Alkene, C4-OH | Terminal Alkene, C3-OH | Internal Alkene, C4-OH |
| CAS | 40575-42-6 | 3391-86-4 | 4798-44-1 |
| Odor Profile | Faint, oily, green | Intense earthy, fungal, metallic | Green, vegetable-like |
| Key Frag.[1][3][4][5][6] Ion (MS) | m/z 87 (Loss of allyl) | m/z 57 (Loss of pentyl) | m/z 55, 41 |
| Origin | Synthetic / Trace metabolite | Major fungal metabolite (Linoleic acid oxidation) | Thermal degradation product |
Synthesis Protocol: Grignard Allylation
Context: Unlike 1-octen-3-ol, which is often extracted, this compound is typically synthesized.[1] The most robust pathway is the nucleophilic addition of an allyl group to pentanal (valeraldehyde).[1]
Mechanistic Pathway
The synthesis relies on the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of pentanal and the nucleophilic carbon of the allyl Grignard reagent.[1]
Figure 1: Grignard synthesis pathway for this compound from Pentanal and Allyl Bromide.[1][3]
Experimental Procedure (Self-Validating)
Safety Note: Grignard reagents are moisture-sensitive.[1] All glassware must be flame-dried.[1]
Step 1: Reagent Preparation
-
Charge a 3-neck round-bottom flask with magnesium turnings (1.1 eq) and anhydrous diethyl ether.
-
Add Allyl Bromide (1.0 eq) dropwise to maintain a gentle reflux.[1]
-
Validation: The disappearance of Mg metal and the formation of a cloudy grey solution confirms the generation of Allylmagnesium Bromide.[1]
-
Step 2: Carbonyl Addition
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add Pentanal (1.0 eq) dissolved in ether dropwise over 30 minutes.[1]
-
Causality: Low temperature prevents side reactions (such as Wurtz coupling) and controls the exotherm.[1]
-
Step 3: Hydrolysis & Isolation
-
Quench the reaction slowly with saturated aqueous Ammonium Chloride (NH₄Cl).[1]
-
Why NH₄Cl? It provides a mild proton source to protonate the alkoxide without causing acid-catalyzed dehydration of the alcohol to a diene.[1]
-
-
Extract with ether, dry over MgSO₄, and concentrate in vacuo.
Step 4: Purification
-
Purify via fractional distillation under reduced pressure.[1]
-
Target Boiling Point: ~75-78°C at 15 mmHg (approximate; verify with literature specific to vacuum pressure).
Analytical Validation (GC-MS)
To confirm the identity of this compound and distinguish it from the 3-ol isomer, rely on mass spectral fragmentation patterns.[1]
Mass Spectrum Interpretation (70 eV EI):
-
Molecular Ion (M+): m/z 128 (Often weak or absent due to rapid dehydration).[1]
-
Base Peak / Diagnostic Ion:
-
m/z 87: This peak corresponds to the fragment [CH2=CH-CH(OH)-CH2]+.[1] It arises from the alpha-cleavage loss of the n-butyl chain (C4H9, mass 57).[1]
-
m/z 71: Loss of the allyl group (C3H5, mass 41) from the molecular ion is less favorable but observed.[1]
-
Contrast: 1-Octen-3-ol typically shows a dominant peak at m/z 57 (loss of the pentyl chain).[1]
-
Safety & Handling (GHS)
When handling this compound, adhere to the following safety standards based on its classification as an irritant.
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alkene or alcohol functionalities.[1]
References
-
PubChem. (n.d.).[1][3][7] this compound (Compound).[1][2][3][4][5][7][8][9] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
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NIST Chemistry WebBook. (n.d.).[1] this compound Mass Spectrum. National Institute of Standards and Technology.[1][8] Retrieved January 29, 2026, from [Link][1]
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A Comprehensive Technical Guide to 1-Octen-4-ol: Properties, Synthesis, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-4-ol (CAS: 40575-42-6) is an eight-carbon unsaturated secondary alcohol. As a member of the octenol family, it shares structural similarities with more extensively studied isomers like 1-octen-3-ol, a well-known natural product responsible for the characteristic aroma of mushrooms.[1][2] While less characterized than its isomers, this compound presents significant interest as a chiral building block in organic synthesis, a potential reference standard in metabolomics, and a subject for structure-activity relationship studies in flavor science and chemical ecology.
This guide provides a detailed examination of this compound, moving beyond its fundamental molecular weight to offer field-proven insights into its synthesis, analytical characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing a self-validating framework for researchers engaging with this compound.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The key physicochemical data for this compound are summarized below. The molecular weight, determined from its chemical formula C₈H₁₆O, is a cornerstone for all stoichiometric calculations in synthesis and quantitative analyses.[3][4][5]
| Property | Value | Source |
| Molecular Weight | 128.2120 g/mol | NIST[3][4] |
| Molecular Formula | C₈H₁₆O | PubChem[5] |
| CAS Number | 40575-42-6 | NIST[3][4] |
| IUPAC Name | oct-1-en-4-ol | PubChem[5] |
| Synonym | Allyl n-butyl carbinol | Santa Cruz Biotechnology[6] |
| Canonical SMILES | CCCCC(CC=C)O | PubChem[5] |
| Density | 0.83 g/mL | Fisher Scientific[7] |
| Boiling Point (Predicted) | 197.7 °C (470.9 K) | Cheméo (Joback Method)[8] |
| Water Solubility (Estimated) | 1,836 mg/L at 25 °C | The Good Scents Company[9] |
| LogP (Octanol/Water) | 2.114 | Cheméo (Crippen Method)[8] |
Synthesis of this compound: A Mechanistic Approach
While various synthetic routes to octenols exist, a Grignard reaction offers a reliable and well-understood method for constructing the carbon skeleton of this compound. This approach involves the nucleophilic addition of an allyl organometallic reagent to butanal. The causality behind this choice lies in the commercial availability of the starting materials and the high efficiency of C-C bond formation via the Grignard pathway.
The proposed reaction involves the nucleophilic attack of the carbanionic allyl group from allylmagnesium bromide onto the electrophilic carbonyl carbon of butanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
Caption: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in Section 4.0.
-
Reaction Setup (Inert Atmosphere):
-
Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Causality: Grignard reagents are highly reactive with water and atmospheric oxygen. Maintaining an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high reaction yield.
-
-
Reagent Addition:
-
Action: Charge the flask with butanal (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.
-
Action: Add allylmagnesium bromide (1.1 eq, typically 1.0 M in THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred butanal solution over 30-60 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic reaction, preventing side reactions and ensuring thermal stability. A slight excess of the Grignard reagent ensures the complete consumption of the limiting aldehyde. THF is the solvent of choice as it effectively solvates the Grignard reagent.
-
-
Reaction and Quenching:
-
Action: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Action: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: Quenching with a weak acid like NH₄Cl protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by a strong acid workup. This "gentle" workup minimizes the risk of acid-catalyzed dehydration of the secondary alcohol product.
-
-
Extraction and Purification:
-
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Action: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Action: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Causality: Diethyl ether is an effective extraction solvent for the moderately polar product. The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for the alcohol. Flash chromatography separates the target compound from unreacted starting materials and non-polar side products.
-
Analytical Validation: Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the identity and purity of the synthesized this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. It provides both the retention time (a measure of purity) and a mass spectrum (a molecular fingerprint) that can be compared against reference data, such as that available in the NIST Mass Spectrometry Data Center.[3]
Caption: Standard workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Action: Prepare a 100 ppm solution of the purified this compound in a high-purity volatile solvent such as hexane or dichloromethane.
-
Causality: Dilution prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks. The choice of a volatile solvent ensures it elutes quickly and does not interfere with the analyte peak.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms or HP-INNOWAX (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is recommended. The polar phase of the INNOWAX column is particularly effective for resolving alcohols.
-
Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 230 °C.
-
Hold: Hold at 230 °C for 5 minutes.
-
-
Causality: The split injection is suitable for a concentrated (100 ppm) sample, ensuring only a small, representative portion enters the column. The temperature program is designed to provide good separation between the solvent, the analyte, and any potential impurities.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Causality: 70 eV is the standard energy for EI, as it produces reproducible fragmentation patterns that are comparable to library spectra. The scan range is chosen to encompass the molecular ion (m/z 128) and all significant fragment ions.
-
-
Data Validation:
-
Action: Compare the acquired mass spectrum of the major chromatographic peak with the reference spectrum for this compound from the NIST database (CAS 40575-42-6).
-
Action: Assess purity by integrating the peak area of the analyte relative to the total ion chromatogram (TIC) area.
-
Trustworthiness: A match factor >900 (in most library search algorithms) and a purity >95% would validate the successful synthesis and purification of this compound.
-
Applications in Research and Development
While specific applications for this compound are not as widely documented as for its isomer 1-octen-3-ol, its structure suggests several high-potential uses for researchers:
-
Chiral Synthesis: As a chiral secondary alcohol, this compound can serve as a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and natural products.[10] Its functional groups (hydroxyl and vinyl) allow for a wide range of chemical transformations.
-
Flavor and Fragrance Research: Isomers like 1-octen-3-ol are potent aroma compounds.[11][12] this compound is therefore a key target for synthesis and sensory evaluation to understand how the position of the hydroxyl group impacts odor character and detection thresholds.
-
Metabolomics and Analytical Standards: In studies identifying volatile organic compounds (VOCs) from biological systems (e.g., plants, fungi, or human breath), authenticated standards are essential for confirming the identity of unknown peaks in complex chromatograms.[13] Synthesized this compound serves as this crucial reference material.
-
Biochemical Research: The isomer 1-octen-3-ol is known to be a product of the enzymatic breakdown of linoleic acid.[1][14] this compound can be used in related biochemical assays to probe enzyme specificity or to investigate its potential role as an antimicrobial agent or signaling molecule.[12][15]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[5]
-
GHS Hazard Statements:
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a compound of significant scientific interest, defined by its molecular weight of 128.2120 g/mol and its versatile chemical structure. This guide has provided a comprehensive technical framework for its study, from a robust synthetic protocol rooted in classic organic chemistry to a detailed, self-validating analytical workflow using GC-MS. By understanding its properties, synthesis, and analysis, researchers in drug development, materials science, and biochemistry are well-equipped to explore the full potential of this valuable chemical building block.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Restek Corporation. (n.d.). 1-Octen-3-ol. EZGC Method Translator. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Octyn-4-ol. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. Retrieved from [Link]
-
Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 40575-42-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. PMC. Retrieved from [Link]
- Google Patents. (1992). Process for producing 1-octene.
- Zawirska-Wojtasiak, R., & Wasowicz, E. (1991). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria Polonica.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: How 7-Octen-1-ol Enhances Chemical Formulations. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]
-
MDPI. (2023). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Octen-3-Ol. PubChem Compound Database. Retrieved from [Link]
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Unlocking the Potential of an Understudied Molecule: A Technical Guide to the Biological Activity and Function of 1-Octen-4-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Well-Trodden Path of 1-Octen-3-ol
In the landscape of C8 unsaturated alcohols, 1-octen-3-ol, the so-called "mushroom alcohol," has garnered the vast majority of scientific attention. Its roles as a potent insect kairomone, a significant flavor compound, and an antimicrobial agent are well-documented.[1][2] However, its structural isomer, 1-Octen-4-ol (CAS 40575-42-6) , also known as allyl n-butyl carbinol, remains largely enigmatic.[3] This guide deliberately eschews a conventional review format, which the sparse data on this compound cannot support. Instead, it serves as a technical primer and a strategic roadmap for researchers. We will synthesize the scant available data, leverage the extensive knowledge of its famous isomer as a comparative tool, and provide robust, field-proven methodologies to catalyze the systematic investigation of this compound's biological potential. This document is designed not merely to inform, but to equip and empower researchers to explore a promising new frontier in chemical biology.
Molecular Profile and Physicochemical Characteristics
A foundational understanding of this compound begins with its structure and how it fundamentally differs from its C3 isomer.
-
IUPAC Name: oct-1-en-4-ol[4]
-
Synonyms: Allyl n-butyl carbinol[3]
-
Molecular Formula: C₈H₁₆O[3]
-
Structure:
The key features are an eight-carbon chain, a terminal double bond between C1 and C2, and a hydroxyl group on C4. This classifies it as a secondary allylic alcohol. The hydroxyl group's position is the critical differentiator from 1-octen-3-ol. This seemingly minor shift has profound implications for the molecule's stereochemistry, polarity, and, consequently, its interaction with biological receptors.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Octen-3-ol |
| CAS Number | 40575-42-6[3] | 3391-86-4[5] |
| Molecular Weight | 128.21 g/mol [3] | 128.21 g/mol [5] |
| Known Natural Occurrence | Pumpkin[6] | Fungi, Plants, Mammalian Breath[1] |
| Reported Odor Profile | Not described; "not for fragrance use"[6] | Mushroom, earthy, green[7] |
The Decisive Role of Isomerism: A Case Study in Mosquito Olfaction
The most definitive piece of biological data for this compound comes from a comparative electrophysiological study on the yellow fever mosquito, Aedes aegypti. This research provides a stark illustration of the principle of molecular specificity in biological systems.
Mosquitoes, particularly Aedes aegypti, utilize specialized olfactory sensory neurons (OSNs) on their maxillary palps to detect host cues, including 1-octen-3-ol. The "C" neuron within the capitate peg sensilla is specifically tuned to (R)-(-)-1-octen-3-ol.
A pivotal study directly compared the efficacy of 1-octen-3-ol and this compound in activating this neuron. The results were unequivocal: shifting the hydroxyl group from the C3 to the C4 position drastically diminished the neuron's response. Dose-response curves revealed that the effectiveness of this compound as a stimulus was reduced by approximately three orders of magnitude compared to its C3 isomer.
Causality and Insight: This finding is fundamentally important. It demonstrates that the precise spatial arrangement of the hydroxyl group and the double bond is critical for binding to the mosquito's olfactory receptor (likely AaOr8). The receptor's binding pocket is exquisitely shaped, and the C4 position of the hydroxyl group in this compound likely prevents the optimal orientation required for receptor activation. This single data point serves as the primary rationale for investigating this compound in other biological systems: its activity, if present, will be distinct and receptor-specific, not merely a weaker version of 1-octen-3-ol's effects.
Prospective Biological Activities: An Evidence-Based Rationale
Given the lack of direct research, we must extrapolate from related structures to build a case for the investigation of this compound. The molecule's classification as a secondary allylic alcohol is key. The allyl group (CH2=CH-CH2-) is a reactive moiety known to be a pharmacophore in various bioactive compounds.
Potential Antimicrobial and Antifungal Activity
The Precedent: 1-octen-3-ol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and pathogenic fungi like Fusarium species.[2] Its mechanism is believed to involve the disruption of cell membrane permeability.[2] Other short-chain allylic alcohols, such as allyl alcohol itself, are also known to have fungicidal and antibacterial properties.
The Hypothesis for this compound: The combination of the lipophilic eight-carbon chain and the potentially reactive allylic hydroxyl group in this compound provides a strong basis to hypothesize antimicrobial function. The molecule could partition into lipid bilayers and disrupt membrane integrity or interfere with membrane-bound enzymes. Its efficacy and spectrum of activity will likely differ from 1-octen-3-ol due to altered polarity and steric hindrance around the hydroxyl group.
Potential as a Semiochemical
The Precedent: The role of 1-octen-3-ol as a semiochemical is complex, acting as an attractant for blood-feeding insects like mosquitoes and tsetse flies, but also as a repellent or aggregation inhibitor for other insects like the pine engraver bark beetle.[1]
The Hypothesis for this compound: While it is a poor ligand for the Aedes aegypti octenol receptor, it should not be dismissed as a semiochemical. Insect olfaction is mediated by a large family of diverse olfactory receptors. It is plausible that this compound is a key ligand for a different, uncharacterized receptor in either mosquitoes or other insect species. It could act as an antagonist, a synergist for other odorants, or a specific attractant/repellent for insects that do not rely on the canonical octenol pathway. Its presence in pumpkin suggests a potential role in plant-insect interactions.[6]
Methodologies for Characterizing this compound
This section provides actionable, step-by-step protocols for the initial characterization of this compound's biological functions. These protocols are designed to be self-validating, with clear positive and negative controls.
Protocol 1: Antimicrobial Susceptibility Testing
This protocol uses a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Objective: To quantify the antibacterial and antifungal activity of this compound.
Materials:
-
This compound (high purity)
-
Test organisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]; Candida albicans, Aspergillus niger [Fungi])
-
Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for solubilizing this compound
-
Positive control antibiotics (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microbe Inoculum Preparation: Culture test organisms to the mid-logarithmic phase. Adjust the suspension in sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL). Ensure the final DMSO concentration is below 1% to avoid toxicity.
-
Controls:
-
Positive Control: Wells with microbes and a standard antibiotic.
-
Negative Control: Wells with sterile broth only.
-
Solvent Control: Wells with microbes and the highest concentration of DMSO used.
-
Growth Control: Wells with microbes and broth only.
-
-
Inoculation: Add the prepared microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24h for bacteria; 35°C for 24-48h for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth (at and above the MIC). Plate these onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Organism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Gram-positive | ||
| E. coli | Gram-negative | ||
| C. albicans | Yeast | ||
| A. niger | Mold |
Protocol 2: Insect Electroantennography (EAG)
This protocol provides a rapid screening method to determine if an insect's olfactory system can detect this compound.
Objective: To measure the summated electrical response of antennal olfactory neurons to this compound.
Materials:
-
Live insects (e.g., Drosophila melanogaster, Aedes aegypti, Spodoptera littoralis)
-
EAG system (micromanipulators, silver-silver chloride electrodes, amplifier, data acquisition software)
-
Glass capillaries
-
Electrolyte solution (e.g., Kaissling solution)
-
Odor delivery system (charcoal-filtered, humidified air stream)
-
Filter paper strips
-
This compound, 1-Octen-3-ol (positive control), Hexane (solvent control)
Procedure:
-
Antenna Preparation: Immobilize the insect. Excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with electrolyte solution, ensuring good electrical contact with the base and tip.
-
Odor Cartridge Preparation: Prepare serial dilutions of this compound and 1-octen-3-ol in hexane (e.g., 10 µg, 1 µg, 0.1 µg). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette (odor cartridge). Allow the solvent to evaporate.
-
Stimulation: Insert the tip of the odor cartridge into a hole in the main air tube directed at the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to present the odor stimulus.
-
Recording: Record the resulting depolarization (negative voltage shift) of the antenna.
-
Controls: Present the solvent control (hexane) and the positive control (1-octen-3-ol, known to elicit responses in many insects) at various points during the experiment to ensure the preparation is viable and to normalize responses.
-
Data Analysis: Measure the peak amplitude of the negative deflection for each stimulus. Normalize the response to this compound against the response to the positive control.
Visualization of Experimental Workflow:
Caption: Workflow for Electroantennography (EAG) Screening.
Synthesis, Sourcing, and Future Directions
This compound is available commercially from several chemical suppliers for research purposes.[3] For studies requiring specific enantiomers or labeled isotopes, custom synthesis may be necessary. A potential synthetic route involves the Grignard reaction between allylmagnesium bromide and pentanal.
The path forward for this compound is clear. The initial, critical experiments outlined above will establish whether this molecule possesses significant biological activity.
-
If antimicrobial activity is confirmed, subsequent research should focus on its mechanism of action, spectrum of activity, and potential for development as a preservative or therapeutic agent.
-
If it is found to be a semiochemical, the next steps would involve single-sensillum recording to identify the specific olfactory neurons that detect it, followed by behavioral assays (e.g., olfactometer or trap-based studies) to determine if the response is one of attraction or repulsion. Identifying the cognate olfactory receptor would be a major breakthrough.
References
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-
Guo, Y., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, ess16196. Available at: [Link]
-
Bohbot, J. D., et al. (2011). Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti. PLOS ONE. Available at: [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]
-
Lee, K., et al. (2024). A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol. Insect Biochemistry and Molecular Biology, 104069. Available at: [Link]
-
Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]
-
Bristol School of Chemistry. (n.d.). 1-Octen-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Miller, D. R., et al. (2012). 1-Octen-3-ol is repellent to Ips pini (Coleoptera: Curculionidae: Scolytinae) in the midwestern United States. The Canadian Entomologist. Available at: [Link]
-
PubChem. (n.d.). Allyl Alcohol. Retrieved from [Link]
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- (No source provided for this number in the prompt)
- (No source provided for this number in the prompt)
-
Prieto-Díaz, R., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti | PLOS One [journals.plos.org]
Navigating the Volatile World of 1-Octen-3-ol: A Technical Guide to its Natural Sources and Occurrence
A Note on Isomer Specificity: This guide addresses the natural sources and occurrence of 1-octen-3-ol . Initial inquiries regarding 1-octen-4-ol yielded minimal information on its natural prevalence, suggesting a possible isomeric confusion. 1-Octen-3-ol, colloquially known as "mushroom alcohol," is a well-documented and abundant natural volatile organic compound (VOC), and is the focus of this in-depth technical guide.
Introduction: The Pervasive Aroma of the Earth
1-Octen-3-ol is a C8 unsaturated alcohol that is a significant contributor to the characteristic aroma of fresh mushrooms. Its potent, earthy, and slightly grassy scent has an extremely low odor threshold, making it a key component in the flavor and fragrance industry. Beyond its sensory impact, 1-octen-3-ol plays a fascinating and complex role in chemical ecology, acting as a semiochemical for insects, a signaling molecule in fungi, and a potential antimicrobial agent.[1][2] This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for 1-octen-3-ol, tailored for researchers, scientists, and professionals in drug development.
The Fungal Kingdom: A Primary Source of 1-Octen-3-ol
Fungi are the most prolific producers of 1-octen-3-ol, where it is a key component of their volatile profiles.[2] Its presence is not only a signature of many fungal species but also plays a role in their life cycle and interactions with other organisms.
Occurrence in Edible and Pathogenic Fungi
1-Octen-3-ol is the principal aroma compound in many edible mushrooms, including the common button mushroom (Agaricus bisporus) and the prized Matsutake (Tricholoma matsutake).[3][4] In Agaricus bisporus, it is synthesized in greater quantities in the cap and gills.[3] The compound is also found in truffles, contributing to their distinct aroma profile. Beyond edible fungi, 1-octen-3-ol is emitted by various molds, such as Aspergillus, Penicillium, Alternaria, and Cladosporium, and is often associated with the musty odor of damp indoor environments.[5]
Biosynthesis in Fungi: The Lipoxygenase Pathway
The primary route for 1-octen-3-ol biosynthesis in fungi is the enzymatic breakdown of linoleic acid, an abundant fatty acid in fungal cell membranes. This process is typically initiated by tissue damage, which brings the substrate and enzymes into contact.[6] The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]
The established biosynthetic pathway in Agaricus bisporus involves the conversion of linoleic acid to 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) by a lipoxygenase. Subsequently, a hydroperoxide lyase cleaves 10-HPOD to yield 1-octen-3-ol and 10-oxo-trans-8-decenoic acid.[7][8]
Caption: Biosynthesis of 1-octen-3-ol from linoleic acid.
1-Octen-3-ol in the Plant Kingdom
While most famously associated with fungi, 1-octen-3-ol is also produced by a variety of plants, where it can be a component of essential oils and a marker of physiological processes.
Notable Plant Sources
Lemon balm (Melissa officinalis) is a well-documented plant source of 1-octen-3-ol.[6] It has also been identified as a volatile compound in various teas, including Fujian white tea, where its concentration can vary with the cultivar.[9] Other reported plant sources include pennyroyal and lavender.[1] Interestingly, hydrodistillation of the flowering aerial parts of Melittis melissophyllum can yield an essential oil containing a high concentration of 1-octen-3-ol, ranging from 43.6% to 54.2%.
Occurrence in the Animal Kingdom and as a Semiochemical
1-Octen-3-ol is also found in the animal kingdom, primarily as a semiochemical—a chemical substance that carries a message for an organism of the same or different species.
Insect Attractant
It is a well-established kairomone, a semiochemical that benefits the receiver, for many blood-feeding insects, most notably mosquitoes.[6] 1-Octen-3-ol is present in human breath and sweat and acts as a powerful attractant for mosquitoes, often in synergy with carbon dioxide.[6] This property has led to its use in mosquito traps. It also functions as an attractant for other insects, such as the foreign grain beetle.[2]
Mammalian Presence
The presence of 1-octen-3-ol in human breath and sweat is a result of metabolic processes.[6] It has also been detected in other mammals.
Ecological and Biological Significance
The widespread occurrence of 1-octen-3-ol across different biological kingdoms points to its diverse ecological roles.
Fungal Signaling and Development
Within fungal communities, 1-octen-3-ol can act as a signaling molecule. It has been proposed to be a self-inhibitor for primordium formation in the button mushroom, potentially acting as a quorum-sensing molecule to regulate development.[3]
Antimicrobial Activity
Studies have demonstrated that 1-octen-3-ol possesses antimicrobial properties. It exhibits antibacterial activity, particularly against Gram-positive bacteria, and can also inhibit the growth and spore germination of pathogenic fungi.[10] The minimum inhibitory concentrations (MICs) for Gram-positive and Gram-negative bacteria have been reported as 1.0 mg/mL and 2.0 mg/mL, respectively.[10] Its antifungal activity has been observed against Penicillium expansum, a common food spoilage fungus.[11]
Plant Defense and Growth Promotion
In plant-fungi interactions, 1-octen-3-ol can play a protective role for plants. It has been shown to inhibit the plant pathogen Botrytis cinerea and induce defense signaling cascades in plants.[2] Furthermore, at low concentrations, it can act as a plant growth promoter.[2]
Quantitative Analysis of 1-Octen-3-ol in Natural Sources
The concentration of 1-octen-3-ol can vary significantly depending on the source, its physiological state, and the analytical methods used for quantification.
| Natural Source | Concentration | Reference |
| Untreated Cordyceps militaris | 59.33 µ g/100g | [5] |
| Cordyceps militaris (blanched at 50°C for 15 min) | 48.30 µ g/100g | [5] |
| Cordyceps militaris (blanched at 100°C for 120 s) | 1.38 µ g/100g | [5] |
| Raw Porcini Mushrooms (Boletus edulis) | 45.22% of total volatiles | [12] |
| Fujian White Tea | Varies by cultivar | [9] |
Methodologies for Extraction and Analysis
The accurate quantification of 1-octen-3-ol from complex natural matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of this volatile compound.
Extraction of 1-Octen-3-ol
The choice of extraction method is critical and depends on the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles in solid and liquid samples. A coated fiber is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The fiber is then desorbed in the injector of the GC-MS.
-
Steam Distillation: This method is often used for the extraction of essential oils from plant materials. Steam is passed through the sample, and the volatile compounds are carried over with the steam, condensed, and collected.
-
Solvent Extraction: This involves the use of an organic solvent to extract the volatile compounds from the sample. The choice of solvent is crucial to ensure efficient extraction and minimize co-extraction of interfering compounds.
Analytical Protocol: A Step-by-Step Workflow
The following provides a generalized workflow for the analysis of 1-octen-3-ol from a natural source using HS-SPME followed by GC-MS.
Caption: A typical workflow for the analysis of 1-octen-3-ol.
Experimental Choices and Their Rationale:
-
HS-SPME: This technique is preferred for its simplicity, speed, and the elimination of organic solvents, which aligns with green chemistry principles. The incubation temperature and time are optimized to ensure efficient partitioning of the analyte into the headspace.[9]
-
GC Column Selection: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., HP-INNOWAX), is often used for the separation of volatile polar compounds like alcohols.[9]
-
GC Temperature Program: The temperature program is optimized to achieve good separation of the target analyte from other volatile compounds in the sample. A typical program involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.[9]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra, which can be compared to spectral libraries (e.g., NIST) for compound identification.[9]
Conclusion
1-Octen-3-ol is a naturally occurring volatile compound with a significant presence across the fungal, plant, and animal kingdoms. Its role extends far beyond being a simple flavor and aroma compound; it is a key player in a multitude of ecological interactions. For researchers and drug development professionals, understanding the natural sources, biosynthesis, and complex biological activities of 1-octen-3-ol opens up avenues for its potential application in agriculture, food preservation, and even as a tool for studying insect behavior and neurological processes. The continued investigation into this fascinating molecule is sure to unveil further complexities of the chemical language that governs the natural world.
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An In-depth Technical Guide to the Safe Handling of 1-Octen-4-ol for Laboratory Professionals
This guide provides a comprehensive overview of the safety, handling, and hazard information for 1-Octen-4-ol (CAS No. 40575-42-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Introduction and Scientific Context
This compound is an unsaturated secondary alcohol that serves as a valuable chiral building block in organic synthesis.[1] Its utility in the development of novel chemical entities necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Unlike its more commonly cited isomer, 1-octen-3-ol (mushroom alcohol), which is known for its characteristic fungal odor, this compound is primarily utilized for experimental and research purposes.[2][3] This guide moves beyond generic safety data to provide a practical framework for risk assessment and management when working with this compound.
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4] It is imperative to understand these risks to implement appropriate safety controls.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The aggregated GHS information for this compound from multiple notifications to the ECHA C&L Inventory is summarized below.[4]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Source: European Chemicals Agency (ECHA) C&L Inventory[4]
Toxicological Summary
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis.
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation, pain, and potential damage if not promptly addressed.[4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[4]
Chemical and Physical Properties
Understanding the physical properties of this compound is fundamental to its safe handling, storage, and use in experimental design.
| Property | Value | Source |
| CAS Number | 40575-42-6 | [1][4][6] |
| Molecular Formula | C₈H₁₆O | [1][4][6] |
| Molecular Weight | 128.21 g/mol | [4] |
| Appearance | Liquid | [7] |
| Density | 0.83 g/cm³ | [6] |
| Solubility in Water | 1836 mg/L at 25 °C (estimated) | [2] |
| Synonyms | oct-1-en-4-ol, Allyl n-butyl carbinol | [4] |
Standard Operating Procedures for Safe Handling and Storage
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.
Engineering Controls and Ventilation
The potential for respiratory irritation (H335) dictates that this compound should always be handled in a well-ventilated area.
-
Primary Control: A certified chemical fume hood is the required engineering control for all operations involving the transfer, weighing, or manipulation of this compound. The fume hood ensures that vapors are captured at the source, protecting the user's breathing zone.
-
Secondary Control: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, preventing the accumulation of vapors in the general laboratory space.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the final barrier between the researcher and the chemical. The minimum required PPE for handling this compound is as follows:
-
Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. However, due to the H319 "Causes serious eye irritation" classification, it is highly recommended to use chemical splash goggles for all procedures. A face shield should be worn over goggles when there is a significant risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothes and underlying skin from splashes.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use must be part of a comprehensive respiratory protection program, including fit testing and training.
Storage and Segregation
Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.
-
Container: Store in a tightly closed, original, or compatible container.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8]
-
Segregation: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9] Although not classified as flammable, its structural similarity to other combustible alcohols warrants caution.
Emergency Response Protocols
Preparedness is key to effectively managing chemical incidents. All personnel must be familiar with the location of emergency equipment and these procedures.
First Aid Measures
The following first aid procedures should be initiated immediately upon exposure.
First Aid Decision Tree for this compound Exposure.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation develops or persists, seek medical attention.[8]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
In Case of Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek medical attention if respiratory symptoms persist.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Cleanup
Prompt and proper cleanup of spills is essential to prevent secondary contamination and exposure.
Workflow for Handling a this compound Spill.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Secure the Area: Restrict access to the spill area. If flammable vapors may be present, remove all ignition sources.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Seal and label the waste container. Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[10]
Waste Disposal
All chemical waste must be managed in accordance with local, state, and federal regulations.[10][11]
-
Waste Characterization: Unused this compound and materials contaminated with it must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and properly labeled hazardous waste container. Do not overfill containers; leave at least 10% headspace.[12]
-
Disposal Pathway: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this compound down the drain or in the regular trash.[13]
Conclusion
This compound is a compound with moderate hazards that can be managed safely through the consistent application of standard laboratory safety practices. By understanding its specific risks of skin, eye, and respiratory irritation, and by implementing the engineering controls, PPE, and handling protocols outlined in this guide, researchers can confidently and safely utilize this chemical in their work. A proactive safety culture, rooted in a thorough understanding of the chemicals being used, is the cornerstone of a safe and productive research environment.
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Executive Summary: The Pervasive Influence of a C8 Alcohol
An In-Depth Technical Guide to the Role of 1-Octen-3-ol in Fungal and Plant Metabolism
A Note on Isomeric Specificity: This guide focuses on the volatile organic compound 1-octen-3-ol . While the initial query specified 1-octen-4-ol, the vast body of scientific literature on fungal and plant metabolism centers overwhelmingly on the 1-octen-3-ol isomer. Known colloquially as "mushroom alcohol," 1-octen-3-ol is a well-documented and pivotal molecule in the chemical ecology of these organisms. It is presumed that the core scientific interest lies in this extensively researched C8 alcohol.
1-Octen-3-ol is a volatile C8 alcohol that is a ubiquitous secondary metabolite in the fungal kingdom and is also produced by a variety of plants.[1][2][3][4] Characterized by its distinct earthy, mushroom-like aroma, its influence extends far beyond sensory perception.[5] This molecule acts as a potent signaling agent, or semiochemical, orchestrating a complex array of biological processes, including fungal development, plant defense, and inter-kingdom communication.[2][3] Its biosynthesis is primarily linked to the oxidative breakdown of linoleic acid, a common fatty acid in both fungi and plants.[1] This guide provides a detailed exploration of the biosynthesis, metabolic functions, and ecological significance of 1-octen-3-ol, offering insights for researchers in chemical ecology, plant science, mycology, and drug development.
Biosynthesis of 1-Octen-3-ol: A Tale of Two Pathways
The production of 1-octen-3-ol is a conserved process that begins with the polyunsaturated fatty acid, linoleic acid. However, the enzymatic machinery and the state of the final product can differ between fungi and plants.
The Fungal Pathway: Direct Enzymatic Conversion
In most fungi, 1-octen-3-ol is synthesized via a two-step enzymatic process initiated by tissue disruption, which brings the substrate (linoleic acid) into contact with the necessary enzymes.[6]
-
Oxygenation: The pathway begins with the enzyme lipoxygenase (LOX) , or in some fungi, a heme-containing dioxygenase (DOX) .[3] These enzymes catalyze the insertion of molecular oxygen into linoleic acid to form a hydroperoxide intermediate, specifically 10-hydroperoxyoctadecadienoic acid (10-HPODE).[3][7]
-
Cleavage: The hydroperoxide intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) .[1][3][7] This reaction yields two C8 compounds: the volatile alcohol 1-octen-3-ol and the corresponding ketone, 1-octen-3-one, along with a C10 oxo-acid.[7]
This pathway is particularly well-documented in the common button mushroom, Agaricus bisporus.[7]
Caption: Fungal enzymatic pathway for 1-octen-3-ol synthesis.
The Plant Pathway: A Stored Precursor Approach
While some plants can also synthesize 1-octen-3-ol via the LOX/HPL pathway, a notable alternative strategy involves storing it in a non-volatile, glycosylated form.[2][8] This allows for the rapid release of the volatile compound upon tissue damage.
In soybeans (Glycine max), for instance, 1-octen-3-ol is stored as 1-octen-3-yl β-primeveroside .[8] This glycoside is found in high concentrations in young, developing tissues like leaves.[8] When the leaf is mechanically damaged (e.g., by an herbivore), specific glycosidase enzymes are released, which hydrolyze the glycosidic bond and liberate the volatile 1-octen-3-ol almost instantaneously.[8] This mechanism suggests a role in immediate defense responses.[8] Interestingly, this release is highly specific, as other glycosides in the tissue remain largely intact under the same conditions.[8]
The Role of 1-Octen-3-ol in Fungal Metabolism
Within the fungal kingdom, 1-octen-3-ol is not merely a metabolic byproduct; it is a key signaling molecule that regulates development and mediates interactions.
Regulation of Fungal Development
1-Octen-3-ol often acts as a self-inhibitor, influencing fungal growth and development in a density-dependent manner.[9]
-
Spore Germination: In many fungal species, including several from the genus Penicillium, 1-octen-3-ol can delay or inhibit spore germination.[9] This function may prevent premature germination in crowded conditions where resources are limited. A transcriptomic analysis in Penicillium chrysogenum revealed that exposure to 1-octen-3-ol enantiomers significantly alters the expression of genes involved in metabolism and the biosynthesis of secondary metabolites.[9]
-
Primordium Formation: In the button mushroom, Agaricus bisporus, 1-octen-3-ol has been proposed to act as a self-inhibitor of primordium (the initial stage of a mushroom) formation.[2][3]
Antimicrobial and Signaling Functions
1-Octen-3-ol possesses broad-spectrum antimicrobial properties, demonstrating activity against both bacteria and other fungi.[4] It can inhibit fungal growth and spore germination in competing species.[4] The mechanism of action appears to involve the disruption of cell membrane permeability.[4] As a highly diffusive volatile organic compound (VOC), it facilitates "chemical conversations" between fungal colonies, shaping the microbial ecology of an environment.
| Fungal Species | Observed Effect of 1-Octen-3-ol | Reference |
| Penicillium chrysogenum | Delayed spore germination and sporulation. | [9] |
| Agaricus bisporus | Proposed self-inhibitor of primordium formation. | [2][3] |
| Fusarium tricinctum | Inhibition of fungal growth and spore germination. | [4] |
| Fusarium oxysporum | Inhibition of fungal growth and spore germination. | [4] |
Table 1: Summary of the effects of 1-octen-3-ol on various fungal species.
The Role of 1-Octen-3-ol in Plant Metabolism and Defense
In plants, 1-octen-3-ol is a key player in defense signaling, particularly in response to stress.
An Immediate Defense Response
The rapid release of 1-octen-3-ol from its glycosidic precursor in soybeans upon wounding is a classic example of an immediate chemical defense.[8] The volatile nature of the compound means it can act as an airborne signal, potentially alerting other parts of the plant or even neighboring plants to the presence of a threat. Furthermore, the antimicrobial properties of 1-octen-3-ol may help to protect the wounded tissue from opportunistic fungal and bacterial infections.[10]
Jasmonate-Induced Accumulation
The plant defense hormone, methyl jasmonate, has been shown to significantly increase the accumulation of the 1-octen-3-yl β-primeveroside precursor in soybean leaves.[8] This link to the jasmonate signaling pathway firmly implicates 1-octen-3-ol in the broader network of plant defense responses against herbivores and pathogens.[8]
Ecological Context: A Web of Chemical Communication
The influence of 1-octen-3-ol extends beyond the organism that produces it, mediating complex ecological interactions.
-
Insect Attractant: It is a powerful attractant for a wide range of insects. Mosquitoes, for example, are drawn to 1-octen-3-ol as it is a component of human sweat and breath.[1][11] Fungus-feeding beetles, such as the foreign grain beetle, are also attracted to this compound, using it as a cue to locate their fungal food sources.
-
Insect Deterrent: Conversely, some studies suggest that at high concentrations, 1-octen-3-ol can act as a repellent or deterrent to certain insects and slugs, potentially serving a protective role for the fungus.
-
Indicator of Fungal Presence: The presence of 1-octen-3-ol in the air is a reliable indicator of fungal growth and is often associated with the musty, moldy odor of damp indoor environments.[1][12] Its detection can be used as a biomarker for fungal contamination in buildings and stored agricultural products.[6][13]
Experimental Protocols for the Analysis of 1-Octen-3-ol
The volatile nature of 1-octen-3-ol requires specific analytical techniques for its accurate detection and quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, highly sensitive method.
Protocol: HS-SPME-GC-MS Analysis of Fungal or Plant Volatiles
Causality: This protocol is designed to capture volatile compounds from the headspace above a sample without using solvents, minimizing sample preparation artifacts and maximizing sensitivity for compounds like 1-octen-3-ol. The SPME fiber adsorbs the volatiles, which are then thermally desorbed directly into the GC inlet for separation and detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh 0.5-1.0 g of the biological material (e.g., homogenized fungal mycelia, chopped plant leaves) into a 20 mL headspace vial.[14]
-
(Optional but recommended) Add a known concentration of an internal standard (e.g., cyclohexanone) to each vial for semi-quantitative analysis.[14]
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
-
Incubation and Extraction:
-
Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 45-60°C) for 15-30 minutes to encourage the release of volatiles into the headspace.[14]
-
Insert the SPME fiber assembly (e.g., coated with DVB/CAR/PDMS) through the septum into the headspace above the sample. Do not let the fiber touch the sample material.
-
Expose the fiber to the headspace for a fixed time (e.g., 30-40 minutes) to allow for the adsorption of volatiles.[14]
-
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert the SPME assembly into the heated injection port (e.g., 250°C) of the GC-MS system.[14]
-
Desorb the analytes from the fiber onto the GC column for a period of 2-5 minutes.
-
Separate the compounds on a suitable capillary column (e.g., HP-INNOWAX).[14] The oven temperature program should start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 230°C) to elute compounds of varying volatility.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.
-
-
Data Analysis:
-
Identify 1-octen-3-ol by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify the compound by integrating the area of the characteristic ion peak and comparing it to the internal standard or a calibration curve.
-
Caption: Experimental workflow for volatile compound analysis.
Conclusion and Future Directions
1-Octen-3-ol is a remarkably versatile molecule that plays a central role in the metabolism and chemical ecology of fungi and plants. Its functions range from regulating fungal development to mediating plant defense and orchestrating complex interactions within ecosystems. The well-established biosynthetic pathway from linoleic acid provides a foundation for metabolic engineering efforts to produce this valuable flavor and fragrance compound.[6] Furthermore, its role as a signaling molecule in plant-fungal interactions presents opportunities for developing novel, environmentally benign strategies for crop protection. Future research should continue to unravel the specific receptors and signaling cascades that are triggered by 1-octen-3-ol in both plants and fungi, providing a more complete picture of how this simple C8 alcohol exerts its profound biological effects.
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1-Octen-3-Ol | C8H16O | CID 18827 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences, 110(48), 19561-19566. Retrieved from [Link]
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Gaj K., et al. (2022). Effect of fungal indoor air pollutant 1-octen-3-ol on levels of reactive oxygen species and nitric oxide as well as dehydrogenases activities in drosophila melanogaster males. PubMed. Retrieved from [Link]
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Chacón-Guzmán, K., et al. (2019). Influence of R and S enantiomers of 1-octen-3-ol on gene expression of Penicillium chrysogenum. PubMed. Retrieved from [Link]
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Pierce, H. D., et al. (2023). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). ResearchGate. Retrieved from [Link]
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Rico-Anes, J., et al. (2024). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. MDPI. Retrieved from [Link]
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1-octen-3-ol matsutake alcohol - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]
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Zhang, Y., et al. (2024). Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. MDPI. Retrieved from [Link]
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Ntoruru, E. G., et al. (2022). 1-Octen-3-ol is formed from its primeveroside after mechanical wounding of soybean leaves. SpringerLink. Retrieved from [Link]
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Li, Y., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. National Institutes of Health. Retrieved from [Link]
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Truffle - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Li, Y., et al. (2022). (PDF) The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. ResearchGate. Retrieved from [Link]
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Liu, X., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: Harnessing 1-Octen-4-ol in Modern Organic Synthesis
Introduction: Unveiling the Potential of 1-Octen-4-ol
This compound, a homoallylic alcohol, presents itself as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive terminal alkene, allows for a diverse range of chemical transformations. This, coupled with the chiral center at the C-4 position, opens avenues for the stereoselective synthesis of complex molecular architectures, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This application note provides an in-depth technical guide to the strategic applications of this compound in the synthesis of key heterocyclic scaffolds, namely functionalized tetrahydrofurans and γ-lactones, which are prevalent in numerous natural products and pharmaceutically active compounds.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| CAS Number | 40575-42-6 | |
| Appearance | Colorless liquid | - |
| Boiling Point | 173-175 °C | - |
| Density | 0.838 g/mL | - |
Application I: Diastereoselective Synthesis of Functionalized Tetrahydrofurans
The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of biologically active natural products.[1] this compound serves as an excellent precursor for the construction of 2,5-disubstituted tetrahydrofurans through intramolecular cyclization strategies.
Iodocyclization: A Reliable Route to 2-Butyl-5-(iodomethyl)tetrahydrofuran
Electrophilic iodocyclization is a powerful and reliable method for the synthesis of substituted tetrahydrofurans from homoallylic alcohols.[2] The reaction proceeds via an iodonium ion intermediate, followed by an intramolecular nucleophilic attack by the hydroxyl group. The stereochemical outcome of the cyclization is often highly predictable, governed by Baldwin's rules and steric factors, typically favoring the formation of the trans isomer.
Sources
Application Notes and Protocols for 1-Octen-4-ol as a Synthetic Precursor
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the landscape of chemical synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1-Octen-4-ol (CAS: 40575-42-6), a secondary allylic alcohol, represents a versatile yet underutilized building block. Its structure is characterized by two key reactive sites: a secondary hydroxyl group at the C-4 position and a terminal vinyl group (C-1/C-2). This bifunctionality allows for a diverse array of selective transformations, enabling chemists to introduce new functional groups and build molecular complexity in a controlled manner.
Unlike its more famous isomer, 1-octen-3-ol (the primary aroma component of mushrooms), this compound is not noted for its organoleptic properties. Instead, its value lies in its potential as a scaffold for the synthesis of various fine chemicals, pharmaceutical intermediates, and novel materials. This guide provides an in-depth exploration of the principal synthetic pathways accessible from this compound, complete with field-proven insights and detailed experimental protocols for key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a precursor's properties is critical for safe handling and effective reaction design.
| Property | Value | Source |
| IUPAC Name | oct-1-en-4-ol | |
| Synonyms | Allyl n-butyl carbinol | |
| CAS Number | 40575-42-6 | |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| GHS Hazards | Skin irritation, Serious eye irritation, May cause respiratory irritation |
Safety Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier before use.[1]
Overview of Synthetic Potential
The dual functionality of this compound permits a wide range of selective chemical modifications. The following diagram illustrates the primary reaction pathways available, which will be detailed in this guide.
Caption: Key synthetic transformations starting from this compound.
Part 1: Transformations at the C-4 Hydroxyl Group
The secondary alcohol functionality is a versatile handle for oxidation, esterification, and etherification, or for protection to enable subsequent reactions at the alkene.
Application Note 1.1: Oxidation to 1-Octen-4-one
Causality and Experimental Choice: The conversion of the secondary alcohol in this compound to its corresponding ketone, 1-octen-4-one, is a foundational transformation. The primary challenge is to achieve this oxidation selectively without affecting the terminal alkene. Strong, non-selective oxidants (e.g., chromic acid) can potentially cleave or otherwise react with the C=C double bond. Therefore, mild, chemoselective reagents are required.
The Dess-Martin Periodinane (DMP) is an ideal choice for this purpose.[2] It is a hypervalent iodine reagent that operates under neutral, room-temperature conditions, offering high yields and excellent functional group tolerance.[3][4] Unlike chromium-based reagents, DMP avoids the use of toxic heavy metals and typically involves a straightforward workup.[2]
Protocol 1.1: Dess-Martin Oxidation of this compound
This protocol is adapted from standard procedures for the DMP oxidation of secondary alcohols.[5][6]
Workflow Diagram:
Caption: Workflow for the Dess-Martin Oxidation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the stirred solution in one portion at room temperature.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-octen-4-one.
Application Note 1.2: Esterification to 1-Octen-4-yl Esters
Causality and Experimental Choice: Esterification is a crucial reaction for creating derivatives with applications as fragrances, polymer building blocks, or as protected intermediates. While the classic Fischer esterification (acid catalyst, reflux) is an option, it can be harsh and may lead to side reactions involving the alkene.
A milder and highly efficient alternative is the Steglich Esterification .[7] This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction with the alcohol.[8] The reaction proceeds at room temperature under neutral conditions, making it compatible with acid-sensitive substrates.[9]
Protocol 1.2: Steglich Esterification with Acetic Acid
This protocol describes the formation of 1-octen-4-yl acetate, based on the general method developed by Neises and Steglich.[8][9]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), acetic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.1 eq.) in CH₂Cl₂ dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the alcohol.
-
Filtration: Once the reaction is complete, cool the mixture again to 0 °C to fully precipitate the DCU. Filter off the DCU precipitate through a pad of Celite, washing with cold CH₂Cl₂.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield 1-octen-4-yl acetate.
Part 2: Transformations of the C-1 Terminal Alkene
The terminal double bond is susceptible to a range of addition reactions, providing a gateway to diols, epoxides, and other valuable functionalized products. The presence of the hydroxyl group elsewhere in the molecule requires chemoselective reagents that will not interfere with it.
Application Note 2.1: Epoxidation to 1,2-Epoxyoctan-4-ol
Causality and Experimental Choice: Epoxidation of the terminal alkene yields a versatile epoxide intermediate, which can be opened by various nucleophiles to generate a wide range of 1,2-difunctionalized compounds.
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and reliable reagent for the epoxidation of alkenes.[10] The reaction is generally performed in a chlorinated solvent and proceeds cleanly at or below room temperature.[11] It is highly selective for the alkene and will not oxidize the secondary alcohol under these conditions.[12] The reaction proceeds via a concerted "butterfly" transition state, delivering the oxygen atom to one face of the double bond.
Protocol 2.1: Epoxidation using m-CPBA
This protocol is based on standard procedures for alkene epoxidation.[13]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid m-CPBA (77% max purity, 1.3 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 1,2-epoxyoctan-4-ol.
Application Note 2.2: Asymmetric Dihydroxylation to Octane-1,2,4-triol
Causality and Experimental Choice: The synthesis of chiral molecules is a cornerstone of modern drug development. The Sharpless Asymmetric Dihydroxylation provides a powerful and predictable method for converting the prochiral terminal alkene of this compound into a chiral vicinal diol with high enantioselectivity.[14]
This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand.[15] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III), regenerates the OsO₄ catalyst, making the process cost-effective and reducing exposure to the highly toxic osmium reagent.[15] Commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) contain all the necessary reagents, simplifying the experimental setup. The choice between AD-mix-α and AD-mix-β dictates which enantiomer of the diol is formed.
Protocol 2.2: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the standard procedure for Sharpless dihydroxylation using commercially available AD-mix.[16][17]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Add AD-mix-β or AD-mix-α (approx. 1.4 g per mmol of alkene). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0 °C.
-
Substrate Addition: Add this compound (1.0 eq.) to the cooled, stirred slurry.
-
Reaction: Vigorously stir the reaction at 0 °C. The reaction progress is often indicated by a color change from orange to a paler shade. The reaction time can vary from 6 to 24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate and stir for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude triol product by flash column chromatography on silica gel to yield the desired enantiomerically-enriched octane-1,2,4-triol.
Summary of Potential Derivatives
The following table summarizes the primary products discussed in this guide, accessible from this compound.
| Precursor | Reaction Type | Key Reagents | Product |
| This compound | Oxidation | Dess-Martin Periodinane | 1-Octen-4-one |
| This compound | Esterification | Carboxylic Acid, DCC, DMAP | 1-Octen-4-yl Ester |
| This compound | Etherification | NaH, Alkyl Halide | 4-Alkoxy-1-octene |
| This compound | Epoxidation | m-CPBA | 1,2-Epoxyoctan-4-ol |
| This compound | Dihydroxylation | AD-mix (OsO₄, Ligand) | (R)- or (S)-Octane-1,2,4-triol |
References
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Dess–Martin oxidation. Wikipedia. [Link]
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Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
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Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
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m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
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Steglich Esterification. Organic Chemistry Portal. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Protecting Groups For Alcohols. Chemistry Steps. [Link]
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Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Steglich Esterification with EDC. Reddit. [Link]
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Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central, National Institutes of Health. [Link]
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Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Indian Academy of Sciences. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
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Preparing Ethers. Chemistry LibreTexts. [Link]
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Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. [Link]
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Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]
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Protecting Groups. Indian Institute of Technology Bombay. [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
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Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. Journal of Chemical Education. [Link]
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3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]
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Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. YouTube. [Link]
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The Strategic Application of 1-Octen-4-ol in Enantioselective Synthesis: A Guide to Chiral Building Block Utilization
In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical development, agrochemical innovation, and the synthesis of complex natural products. Chiral building blocks serve as invaluable starting points for these endeavors, embedding stereochemical information at an early stage to guide the formation of specific stereoisomers. Among these, 1-octen-4-ol, a secondary homoallylic alcohol, has emerged as a versatile and strategic synthon. Its utility lies in the C4 stereocenter and the presence of two distinct functional groups—a terminal alkene and a secondary alcohol—which allow for a diverse array of subsequent chemical transformations.
This technical guide provides an in-depth exploration of the enantioselective synthesis and application of this compound. We will delve into the mechanistic underpinnings of its preparation via enzymatic kinetic resolution, provide detailed, field-tested protocols, and showcase its potential as a precursor in the synthesis of high-value molecules, such as insect pheromones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral building blocks in their synthetic strategies.
The Power of Chirality: Accessing Enantiopure this compound through Enzymatic Kinetic Resolution
The most practical and widely employed method for obtaining enantiomerically enriched this compound is through the kinetic resolution of its racemic mixture. Kinetic resolution capitalizes on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. Lipases, a class of enzymes, are particularly well-suited for this purpose due to their high enantioselectivity, operational simplicity, and environmentally benign nature.
The Causality Behind Enzymatic Resolution: A Mechanistic Perspective
Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL-C), are highly effective catalysts for the enantioselective acylation of secondary alcohols.[1][2] The mechanism hinges on the formation of a tetrahedral intermediate within the enzyme's active site. The active site of a lipase, featuring a catalytic triad typically composed of serine, histidine, and aspartate or glutamate residues, is inherently chiral.[3] This chirality creates a diastereomeric relationship with the two enantiomers of the substrate.
The (R)- and (S)-enantiomers of this compound will fit differently into the active site. One enantiomer will achieve a more favorable orientation for the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acyl donor (e.g., vinyl acetate), leading to a lower activation energy and a faster reaction rate. The other enantiomer will bind in a less productive orientation, resulting in a significantly slower acylation. This rate difference allows for the separation of the unreacted alcohol (one enantiomer) from the newly formed ester (the other enantiomer).
The choice of acyl donor and solvent is also critical. Acyl donors like vinyl acetate are often used because the byproduct, vinyl alcohol, tautomerizes to the volatile acetaldehyde, which can be easily removed, driving the reaction forward. The solvent can influence the enzyme's conformation and, consequently, its activity and enantioselectivity. Hydrophobic organic solvents are generally preferred as they can help maintain the essential water layer around the enzyme necessary for its catalytic activity.[4]
Diagram 1: General Workflow for Enzymatic Kinetic Resolution of this compound
Caption: Workflow for obtaining enantiopure this compound.
Application Notes and Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.
Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-1-Octen-4-ol
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols using Candida antarctica lipase B (CALB), a highly versatile and enantioselective lipase.[2][5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add racemic this compound (1.0 eq). Dissolve the alcohol in anhydrous hexane (to a concentration of approximately 0.1-0.2 M).
-
Addition of Reagents: Add vinyl acetate (1.5-2.0 eq) to the solution. Follow this with the addition of immobilized CALB (typically 20-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by taking small aliquots over time and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the ester product.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acetic acid formed. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting mixture of unreacted (S)-1-octen-4-ol and the product (R)-1-octen-4-yl acetate can be separated by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective.
-
Analysis: Determine the enantiomeric excess of the purified (S)-1-octen-4-ol and (R)-1-octen-4-yl acetate using chiral GC or HPLC.
-
Hydrolysis of the Ester (Optional): The enantiomerically enriched (R)-1-octen-4-yl acetate can be hydrolyzed to (R)-1-octen-4-ol using standard basic conditions (e.g., potassium carbonate in methanol) if the (R)-enantiomer of the alcohol is desired.
Table 1: Expected Outcomes and Optimization Parameters
| Parameter | Typical Range/Value | Justification |
| Lipase | CALB, PSL-C | High enantioselectivity for secondary alcohols.[1][2] |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Forms volatile byproducts, driving the reaction. |
| Solvent | Hexane, MTBE, Toluene | Hydrophobic solvents generally maintain enzyme activity.[4] |
| Temperature | 30-50 °C | Balances reaction rate and enzyme stability. |
| Conversion | ~50% | Maximizes enantiomeric excess of both products. |
| Expected ee | >95% | Lipases like CALB are highly enantioselective.[5][6] |
| Expected Yield | ~45% for each enantiomer | Theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. |
Application in Pheromone Synthesis: The Case of the California Red Scale
The true value of a chiral building block is demonstrated in its application in the synthesis of complex, biologically active molecules. The sex pheromone of the California red scale (Aonidiella aurantii), a significant pest in citrus agriculture, is a prime example.[7] The pheromone is a mixture of two diastereomers: (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate and (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate.[1] The synthesis of these compounds requires precise control of the stereochemistry at the C3 and C6 positions.
While published syntheses of these pheromones do not start directly from this compound, a key intermediate in several synthetic routes is a chiral homoallylic alcohol with a stereocenter analogous to the C4 of this compound.[8][9] This highlights the potential for enantiopure (R)- or (S)-1-octen-4-ol to serve as a valuable starting material for the synthesis of these and other related insect pheromones.
Proposed Synthetic Strategy from (R)-1-Octen-4-ol
A plausible synthetic route to a key intermediate for the California red scale pheromone, starting from enantiopure (R)-1-octen-4-ol, is outlined below. This strategy leverages the existing functionalities of the chiral building block for efficient and stereocontrolled transformations.
Diagram 2: Proposed Synthetic Pathway to a Pheromone Intermediate
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- 3. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 1-Octen-4-ol: A Versatile Chiral Building Block in the Synthesis of Complex Natural Products
Abstract
1-Octen-4-ol, a chiral secondary allylic alcohol, has emerged as a highly valuable and versatile C8 building block in modern organic synthesis. Its unique structural motif, featuring a terminal olefin, a stereogenic carbinol center, and a flexible alkyl chain, provides a powerful platform for the stereocontrolled construction of complex molecular architectures. This application note details the strategic application of this compound in the synthesis of bioactive natural products, with a particular focus on stereoselective transformations. We will explore its utility in diastereoselective epoxidations and provide a comprehensive case study on the total synthesis of the cytotoxic acetogenin, (-)-muricatacin. Detailed, field-proven protocols and mechanistic insights are provided to guide researchers, scientists, and drug development professionals in leveraging this potent synthon for their synthetic campaigns.
Introduction: The Strategic Value of this compound
In the pursuit of complex natural products, the ability to control stereochemistry is paramount. Chiral pool synthesis, which utilizes readily available, enantiopure starting materials, remains one of the most robust strategies for achieving this control. This compound stands out as a premier starting material within the chiral pool due to its trifunctional nature:
-
A Terminal Alkene: Serves as a versatile handle for a wide array of transformations, including oxidative cleavage, cross-metathesis, and hydroboration.
-
A Secondary Allylic Alcohol: Acts as a powerful control element for stereoselective reactions, most notably the Sharpless Asymmetric Epoxidation, allowing for the predictable installation of new stereocenters.
-
An Inherent Stereocenter (C4): Provides a foundation for diastereoselective reactions, influencing the stereochemical outcome of transformations at adjacent and remote positions.
Both (R)- and (S)-enantiomers of this compound are accessible, enabling entry into diverse series of natural product enantiomers and their analogues for structure-activity relationship (SAR) studies.
Core Application: Diastereoselective Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] When applied to an already chiral secondary allylic alcohol like this compound, the reaction becomes diastereoselective. The inherent chirality of the substrate can either align with or oppose the chirality of the titanium-tartrate catalyst, leading to what is known as a "matched" or "mismatched" pairing.
-
Matched Pair: The facial selectivity directed by the substrate's stereocenter reinforces the selectivity of the chiral catalyst, leading to very high diastereoselectivity and a faster reaction rate.
-
Mismatched Pair: The substrate's directing preference opposes that of the catalyst, resulting in lower diastereoselectivity and a slower reaction rate.
This powerful substrate-catalyst interaction allows for the predictable and highly selective synthesis of either diastereomer of the resulting epoxy alcohol, which are invaluable intermediates for further elaboration.
Caption: Diastereoselective Sharpless epoxidation of (S)-1-octen-4-ol.
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation of (S)-1-Octen-4-ol
This protocol describes the "matched" reaction to produce the anti-epoxy alcohol, a key intermediate in the synthesis of (-)-muricatacin.
Materials:
-
Dichloromethane (DCM), anhydrous
-
Powdered 4Å molecular sieves
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
(S)-1-Octen-4-ol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
Procedure:
-
Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM (approx. 20 mL per 1 mmol of allylic alcohol) and powdered 4Å molecular sieves (approx. 0.5 g per 1 mmol of alcohol). Cool the suspension to -20 °C in a cryocool bath.
-
Add (+)-DET (1.2 eq.) followed by the dropwise addition of Ti(O-i-Pr)₄ (1.0 eq.). Stir the resulting light-yellow solution for 30 minutes at -20 °C. Causality: Pre-complexation of the titanium and chiral tartrate ligand is essential for forming the active catalyst.
-
Substrate Addition: Add a solution of (S)-1-octen-4-ol (1.0 eq.) in DCM dropwise to the catalyst mixture.
-
Oxidant Addition: Add TBHP (2.0 eq.) dropwise, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ferrous sulfate (FeSO₄) and stirring vigorously for 10 minutes at -20 °C, then allowing it to warm to room temperature. Causality: FeSO₄ is used to catalytically decompose excess TBHP, a potentially explosive peroxide.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Case Study: Total Synthesis of (-)-Muricatacin
(-)-Muricatacin is a member of the Annonaceous acetogenins, a class of natural products known for their potent cytotoxic and antitumor activities. Its structure features a γ-lactone ring with a hydroxylated alkyl chain. A concise and highly stereoselective synthesis of (-)-muricatacin was developed by Yadav et al., elegantly demonstrating the utility of (S)-1-octen-4-ol as a chiral precursor.
The retrosynthetic analysis reveals that the core γ-lactone can be formed via the cyclization of a dihydroxy carboxylic acid intermediate. This key intermediate, in turn, can be accessed from (S)-1-octen-4-ol through a strategic sequence involving diastereoselective epoxidation and oxidative cleavage.
Caption: Synthetic pathway for (-)-Muricatacin from (S)-1-Octen-4-ol.
Protocol 2: Key Steps in the Synthesis of (-)-Muricatacin
This protocol outlines the transformation from the epoxy alcohol (product of Protocol 1) to the final natural product.
Step 1: Protection of the Hydroxyl Groups The diol obtained from the epoxidation is protected to prevent unwanted side reactions in subsequent steps. A common and robust choice is the tert-butyldimethylsilyl (TBS) group.
-
Dissolve the epoxy alcohol (1.0 eq.) in anhydrous DCM.
-
Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq. per hydroxyl group).
-
Stir at room temperature until TLC indicates complete reaction.
-
Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with DCM.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the bis-TBS protected epoxy alcohol.
Step 2: Oxidative Cleavage and Oxidation to Carboxylic Acid The terminal double bond is cleaved to an aldehyde, which is then immediately oxidized to the corresponding carboxylic acid.
-
Ozonolysis: Dissolve the protected epoxy alcohol in DCM and cool to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color is observed. Purge the solution with argon or nitrogen to remove excess ozone. Add a reducing agent, such as triphenylphosphine (PPh₃) or dimethyl sulfide (DMS), and allow the mixture to warm to room temperature. Causality: The reductive work-up cleaves the ozonide intermediate directly to the aldehyde without over-oxidation.
-
Pinnick Oxidation: Without isolating the crude aldehyde, dissolve it in a mixture of t-butanol and 2-methyl-2-butene. Add a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Stir until the aldehyde is consumed. Causality: 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions with the product.
-
Extract the product with ethyl acetate, dry, and concentrate to yield the crude carboxylic acid, which is used directly in the next step.
Step 3: Deprotection and Lactonization The final steps involve removing the silyl protecting groups and inducing the acid-catalyzed cyclization to form the γ-lactone ring.
-
Deprotection: Dissolve the crude carboxylic acid in tetrahydrofuran (THF). Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, ~2.5 eq.). Stir at room temperature until deprotection is complete by TLC.
-
Lactonization: Acidify the reaction mixture with dilute HCl and extract the dihydroxy acid into ethyl acetate. Dry and concentrate the organic phase. Dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark apparatus to remove water. Causality: The acid catalyst protonates the carboxylic acid, making it a better electrophile for intramolecular attack by the C4 hydroxyl group, while removal of water drives the equilibrium towards the lactone product.
-
After cooling, wash the reaction mixture with saturated aqueous NaHCO₃, dry over Na₂SO₄, concentrate, and purify by flash chromatography to afford pure (-)-muricatacin.
| Step | Transformation | Reagents | Yield (%) | Diastereomeric Ratio |
| 1 | Sharpless Epoxidation | Ti(O-i-Pr)₄, (+)-DET, TBHP | 85 | >98:2 (anti:syn) |
| 2 | Silyl Protection | TBSCl, Imidazole, DCM | 92 | - |
| 3 | Ozonolysis/Oxidation | 1. O₃, PPh₃ 2. NaClO₂, NaH₂PO₄ | 80 (over 2 steps) | - |
| 4 | Deprotection/Lactonization | 1. TBAF, THF 2. p-TsOH, Toluene | 84 (over 2 steps) | - |
| Overall | (S)-1-Octen-4-ol to (-)-Muricatacin | ~50 |
Outlook and Additional Applications
The synthetic utility of this compound extends beyond the synthesis of acetogenins. Its derivatives are valuable precursors for:
-
Pheromone Synthesis: The C8 backbone is a common structural motif in insect pheromones. For instance, derivatives of this compound can be elaborated into key pheromones like (S)-2-methyl-4-octanol, an aggregation pheromone of the sugarcane weevil, through functional group interconversions and chain extension/modification strategies.[3][4]
-
Marine Lipids: The chiral alcohol and olefin functionalities serve as excellent starting points for the synthesis of complex polyunsaturated fatty acids and other marine-derived lipids.
-
Ring-Closing Metathesis (RCM): After chain extension via cross-metathesis at the terminal olefin, the resulting diene can be subjected to RCM to form functionalized carbocycles and heterocycles, which are core structures in many natural products.[5]
Conclusion
This compound is a powerful and cost-effective chiral building block that provides a reliable entry point for the stereocontrolled synthesis of complex natural products. Its utility is exemplified by the diastereoselective Sharpless epoxidation, which predictably installs new stereocenters, and its successful application in the concise total synthesis of (-)-muricatacin. The protocols and strategies outlined in this note demonstrate the immense potential of this compound for researchers in natural product synthesis, medicinal chemistry, and drug discovery, enabling the efficient construction of valuable, enantiopure molecules.
References
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Online]. Available: [Link]
- Yadav, J. S., et al. A concise stereoselective synthesis of (-)-muricatacin. Tetrahedron: Asymmetry, 14(15), 2125-2128 (2003).
- Sharpless, K. B., & Katsuki, T. A new method for asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976 (1980).
-
Organic Syntheses. ASYMMETRIC EPOXIDATION OF (E)-2-HEXEN-1-OL. [Online]. Available: [Link]
- Popsavin, V., et al. A formal synthesis of (+)-muricatacin from D-xylose. Journal of the Serbian Chemical Society, 68(11), 795-804 (2003).
-
Southard, J. M., & Sears, N. L. A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid. Texas A&M University Corpus Christi. [Online]. Available: [Link]
- Mori, K. Pheromones: synthesis and structure-activity relationships. Accounts of Chemical Research, 33(2), 102-110 (2000).
- Zarbin, P. H. G., et al. Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). Journal of the Brazilian Chemical Society, 15(2), 331-334 (2004).
-
Wikipedia. Ring-closing metathesis. [Online]. Available: [Link]
-
MacMillan Group, Princeton University. The Advent and Development of Organocatalysis. [Online]. Available: [Link]
-
SciELO. Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). [Online]. Available: [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Online]. Available: [Link]
- Baker, R., & Herbert, R. H. Isolation and Synthesis of 1,7-Dioxaspiro[5.5]undecane and 1,7-Dioxaspiro[5.5]undecan-3-and -4-ols from the Olive Fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 1123-1127 (1987).
-
NileRed. Making a liquid that attracts biting insects (1-octen-3-ol). YouTube. [Online]. Available: [Link]
-
OneChemistry. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [Online]. Available: [Link]
-
University of Bristol. 1-Octen-3-ol. [Online]. Available: [Link]
- Pandey, R., et al. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. ARKIVOC, 2018(vii), 442-448 (2018).
-
Wikipedia. Ring-closing metathesis. [Online]. Available: [Link]
Sources
Standard protocol for the use of 1-Octen-4-ol in [specific reaction name]
Application Note: Asymmetric Epoxidation of 1-Octen-4-ol
A Practical Guide to the Sharpless Catalytic Asymmetric Epoxidation for the Synthesis of Chiral Epoxy Alcohols
Abstract
This technical guide provides a detailed protocol and theoretical background for the Sharpless Asymmetric Epoxidation of the secondary allylic alcohol, this compound. Chiral epoxides are fundamental building blocks in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity.[1] The Sharpless epoxidation stands as a paramount transformation, offering a reliable and highly predictable method for converting prochiral allylic alcohols into valuable, enantiomerically enriched 2,3-epoxy alcohols.[2][3] This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, data interpretation, and safety considerations.
Introduction: The Strategic Importance of Chiral Epoxides
Chirality is a fundamental concept in drug design, as the physiological effects of a molecule are often dictated by its three-dimensional arrangement. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern pharmaceutical development.[1]
2,3-Epoxy alcohols are exceptionally versatile chiral intermediates.[2] The strained three-membered epoxide ring is susceptible to regioselective and stereoselective ring-opening by a variety of nucleophiles, providing access to a wide array of functionalized chiral molecules such as diols and amino alcohols.[2] The Sharpless Asymmetric Epoxidation (SAE), a Nobel Prize-winning reaction developed by K. Barry Sharpless, provides a powerful and practical method for accessing these building blocks with high enantiomeric excess (% ee).[2][4][5] This reaction has been instrumental in the total synthesis of numerous natural products and complex molecules, including pheromones, antibiotics, and leukotrienes.[2]
This guide focuses on this compound, a representative secondary allylic alcohol, to illustrate the practical application and underlying principles of the Sharpless epoxidation.
Mechanistic Insight: The "Why" Behind the Protocol
The remarkable stereoselectivity of the Sharpless epoxidation is orchestrated by a chiral titanium catalyst formed in situ. Understanding the roles of the key reagents is crucial for successful execution and troubleshooting.
-
The Core Reagents: The reaction employs four essential components:
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]: The central metal catalyst.
-
Diethyl Tartrate (DET): A readily available chiral ligand. It exists as two enantiomers, (+)-DET and (–)-DET, which direct the epoxidation to opposite faces of the alkene.
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that provides the oxygen atom for the epoxide.[2][3]
-
Allylic Alcohol (this compound): The substrate that coordinates to the titanium center, a prerequisite for the reaction.[2]
-
The Catalytic Cycle
The mechanism begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral diethyl tartrate, followed by the allylic alcohol and the TBHP oxidant.[3] This assembly forms a well-defined, dimeric titanium-tartrate complex in the active catalytic state.[2]
The genius of the system lies in the rigid, chiral environment created by the tartrate ligand around the titanium atom. This framework forces the incoming allylic alcohol to coordinate in a specific orientation. The subsequent delivery of the peroxide oxygen from TBHP to the double bond is therefore directed to one specific face of the alkene, resulting in a product with high enantiopurity.[6]
// Define nodes start [label="Start: Prepare Reaction Vessel\n(N₂ atmosphere, -20 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_dcm_ms [label="Add Anhydrous CH₂Cl₂\nand 3Å Molecular Sieves"]; add_det [label="Add (+)-Diethyl Tartrate\n(Stir for 5 min)"]; add_ti [label="Add Ti(O-i-Pr)₄\n(Stir for 10 min, solution turns yellow)"]; cool_down [label="Cool solution to -20 °C"]; add_substrate [label="Add this compound\n(Stir for 30 min)"]; add_tbhp [label="Add TBHP solution dropwise\nover 10 min"]; react [label="Maintain at -20 °C\n(Monitor by TLC, ~4-6 hours)"]; workup [label="Initiate Workup Procedure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified Chiral Epoxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges (workflow) start -> add_dcm_ms; add_dcm_ms -> add_det; add_det -> add_ti; add_ti -> cool_down; cool_down -> add_substrate; add_substrate -> add_tbhp; add_tbhp -> react; react -> workup; workup -> end; }
Caption: Simplified Catalytic Cycle of the Sharpless Epoxidation.
Predicting Stereochemistry: The Mnemonic
A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. By drawing the allylic alcohol with the hydroxyl group in the bottom-right corner, the choice of tartrate enantiomer determines the face of oxygen delivery:
-
(+)-DET (or DIPT) delivers the oxygen from the bottom face (α-attack).
-
(–)-DET (or DIPT) delivers the oxygen from the top face (β-attack).[6]
This predictability is a powerful tool for designing synthetic routes to specific stereoisomers.[7]
Critical Experimental Parameters
-
Molecular Sieves (3Å or 4Å): The titanium catalyst is extremely sensitive to water. Trace amounts of water can deactivate the catalyst and lead to the formation of titanium oxides, significantly reducing both the reaction rate and enantioselectivity. Powdered 3Å or 4Å molecular sieves are added at the beginning to rigorously scavenge any moisture from the solvent and reagents, ensuring a truly catalytic and efficient process.[2][6][8]
-
Temperature (–20 °C): The enantioselectivity of the reaction is highly temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess (% ee). The standard temperature of –20 °C represents an experimentally convenient and effective balance between reaction rate and selectivity.[9] Running the reaction at higher temperatures can lead to a faster reaction but will compromise the stereochemical purity of the product.
Experimental Protocol: Epoxidation of this compound
This protocol is based on established procedures and is optimized for the gram-scale synthesis of (2R, 3S)-2,3-epoxy-octan-4-ol.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Purity |
| This compound | 128.21 g/mol | 1.28 g | 10.0 mmol | >98% |
| (+)-Diethyl Tartrate ((+)-DET) | 206.19 g/mol | 2.47 g | 12.0 mmol | >99% |
| Titanium (IV) isopropoxide | 284.22 g/mol | 2.84 g | 10.0 mmol | >98% |
| tert-Butyl hydroperoxide (TBHP) | 90.12 g/mol | ~3.6 mL | 20.0 mmol | 5.5 M in decane |
| Powdered 3Å Molecular Sieves | - | ~3.0 g | - | Activated |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | Anhydrous |
Step-by-Step Procedure
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add activated powdered 3Å molecular sieves (~3 g).
-
Add 100 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cool the stirred suspension to –20 °C using a cryocooler or a dry ice/acetone bath.
Catalyst Formation: 4. Add (+)-diethyl tartrate (2.47 g, 12.0 mmol) to the cold solvent. 5. Slowly add titanium (IV) isopropoxide (2.84 g, 10.0 mmol). The solution will typically turn from colorless to a pale yellow, indicating the formation of the chiral complex. Stir for 10-15 minutes at –20 °C. 6. Add this compound (1.28 g, 10.0 mmol) dropwise to the catalyst solution. Stir for an additional 30 minutes to ensure complete coordination of the substrate.
Epoxidation: 7. Add the tert-butyl hydroperoxide solution (5.5 M in decane, ~3.6 mL, 20.0 mmol) dropwise over 10 minutes. Caution: TBHP is a potent oxidizer and should be handled with care.[8] Adding it too quickly can lead to an uncontrolled exotherm. 8. Maintain the reaction mixture at –20 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Workup Procedure
The workup aims to quench the reaction and remove the titanium catalyst. For water-insoluble and acid-stable epoxides like the product from this compound, a tartaric acid workup is effective.
-
Pour the cold reaction mixture into a beaker containing a stirred solution of 10% aqueous tartaric acid (100 mL). Stir vigorously for 30-45 minutes. The mixture should separate into a clear organic layer and a milky aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator. Note: The product may be volatile; use moderate temperature and pressure.[10]
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure epoxy alcohol.
-
Expected Yield: 75-90%
-
Expected Enantiomeric Excess: >95% ee
Data Analysis and Quality Control
Verifying the stereochemical purity of the final product is a critical step.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the epoxy alcohol and assess its chemical purity.
-
Chiral HPLC or GC: The most reliable method for determining the enantiomeric excess (% ee) is analysis on a chiral stationary phase. The product can be derivatized (e.g., as an acetate or benzoate ester) to improve resolution and sensitivity.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter provides a quick confirmation of enantiomeric enrichment, though it is not as precise as chromatographic methods for determining % ee.
Safety and Handling
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
tert-Butyl Hydroperoxide (TBHP): A strong oxidizing agent that is shock-sensitive and potentially explosive in concentrated form.[8] Always use commercially available solutions and add it slowly to the reaction mixture behind a safety shield.
-
Titanium (IV) isopropoxide: Moisture-sensitive and will react with water to release flammable isopropanol. Handle under an inert atmosphere.
Conclusion
The Sharpless Asymmetric Epoxidation is a robust and highly reliable method for the synthesis of enantiomerically enriched epoxy alcohols. By understanding the mechanistic principles and adhering to the detailed protocol, researchers can effectively utilize this powerful reaction to generate valuable chiral building blocks like the epoxide of this compound. The predictability, high selectivity, and operational simplicity of this reaction solidify its place as an indispensable tool in modern synthetic chemistry and drug discovery.[11]
References
-
Sharpless epoxidation. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Balseiro, C. L. (2022). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molbank, 2022(2), M1437. [Link]
-
Freindorf, M., & Kraka, E. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Catalysts, 12(7), 789. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Sharpless Asymmetric Epoxidation (AE). (n.d.). Wordpress - Green Review. Retrieved January 28, 2026, from [Link]
-
ChemistryConnected. (2020, April 30). SharplessEpoxidation [Video]. YouTube. [Link]
-
Alvarenga, N., & Velazquez, F. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Schlegel Group. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Link]
-
Sharpless epoxidation. (n.d.). chemeurope.com. Retrieved January 28, 2026, from [Link]
-
Freindorf, M., & Kraka, E. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. ResearchGate. [Link]
-
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved January 28, 2026, from [Link]
-
Strategies in Disparlure Synthesis. (2024, March 27). Chemistry LibreTexts. [Link]
-
Sharpless, K. B. (2001, December 8). Nobel Lecture. NobelPrize.org. [Link]
-
Open Yale Courses. (2009, September 18). 34. Sharpless Oxidation Catalysts and the Conformation of Cycloalkanes [Video]. YouTube. [Link]
-
Gwarda, R., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 826–833. [Link]
-
Casual Chemistry. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. [Link]
-
Reddy, G. P., et al. (2023). Organocatalyzed epoxidation in the total synthesis of (−)-trans-, (+)-trans- and (+)-cis-disparlures. Organic & Biomolecular Chemistry, 21(5), 1039-1045. [Link]
-
Sharpless, K. B. (2002). Searching for new reactivity (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]
-
Nobel Prize. (2023, February 3). Nobel Prize lecture: Barry Sharpless, Nobel Prize in Chemistry 2022 [Video]. YouTube. [Link]
-
Gwarda, R., et al. (2020). Structures of disparlure enantiomers and (+)-monachalure, prepared... ResearchGate. [Link]
-
Karl Barry Sharpless. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
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Pinnelli, G. R. (2020). ...based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar [Thesis]. SFU Library. [Link]
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Analytical techniques for the detection and quantification of 1-Octen-4-ol
Introduction: The Analytical Significance of 1-Octen-4-ol
This compound is a volatile organic compound (VOC) of considerable interest across various scientific disciplines. As a secondary alcohol, its chemical structure (C8H16O) contributes to its characteristic sensory properties. While its isomer, 1-octen-3-ol, is famously known as "mushroom alcohol" for its potent fungal and metallic aroma, this compound presents its own unique analytical challenges and significance.[1] It is a naturally occurring compound found in some plants and has been identified as a flavor component in certain foods. The accurate detection and quantification of this compound are critical for quality control in the food and beverage industry, environmental monitoring, and in understanding complex biological systems.
The primary analytical challenge lies in its volatility and its frequent presence at trace levels within complex matrices. This necessitates highly sensitive and selective methods that can isolate this compound from interfering compounds and accurately measure its concentration. This application note provides a comprehensive guide to the state-of-the-art techniques for this purpose, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with advanced sample preparation methods.
Foundational Principles: Sample Preparation and Analysis
The successful quantification of this compound is fundamentally dependent on two key stages: efficient extraction from the sample matrix and high-resolution analytical separation and detection.
The Critical Role of Sample Preparation
Given the volatile nature of this compound, headspace-based techniques are the methods of choice. These approaches analyze the vapor phase in equilibrium with the solid or liquid sample, effectively isolating volatile and semi-volatile compounds from the non-volatile matrix, which can interfere with the analysis.[2]
-
Static Headspace (SHS) Analysis: In this technique, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace.[3] A portion of this headspace gas is then directly injected into the GC system.[3] This method is robust and easily automated but may lack the sensitivity required for ultra-trace analysis.
-
Solid-Phase Microextraction (SPME): SPME is a powerful, solvent-free sample preparation technique that combines extraction and preconcentration into a single step.[4][5] A fused-silica fiber coated with a specific stationary phase is exposed to the sample's headspace. Analytes partition from the headspace onto the fiber, which is then retracted and inserted into the hot GC inlet for thermal desorption. The choice of fiber coating is critical for selectively and efficiently capturing the analyte of interest.[6]
Table 1: Comparison of Headspace Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Static Headspace (SHS) | Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial.[2][3] | High reproducibility, automation-friendly, minimal sample handling.[7] | Limited sensitivity for trace-level analytes, potential for matrix effects. | Routine QC, analysis of relatively high-concentration volatiles. |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber, followed by thermal desorption. | High sensitivity (preconcentration), solvent-free, versatile fiber chemistries.[4][5] | Fiber lifetime can be limited, potential for competitive adsorption at high analyte concentrations.[6] | Trace-level analysis, flavor and fragrance profiling, environmental monitoring. |
Causality Behind Method Selection: For the quantification of this compound, which is often present at low concentrations, Headspace SPME (HS-SPME) is the superior choice. Its ability to preconcentrate the analyte on the fiber significantly enhances the sensitivity of the subsequent GC-MS analysis, enabling detection at part-per-billion (ppb) levels or lower.
The Power of GC-MS for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[8][9] The gas chromatograph separates individual compounds from a mixture based on their boiling points and affinity for the stationary phase within the analytical column.[9] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[10]
Experimental Workflows and Protocols
The following section details the step-by-step protocols for the analysis of this compound using HS-SPME-GC-MS. The workflow is designed to be a self-validating system, incorporating calibration standards and quality control checks to ensure data integrity.
General Analytical Workflow
The overall process, from sample receipt to final data reporting, follows a logical sequence designed to maximize accuracy and efficiency.
Caption: General workflow for this compound analysis.
Protocol 1: Quantification of this compound in an Aqueous Matrix (e.g., Water, Clear Beverage)
This protocol is optimized for samples with low levels of non-volatile interfering compounds.
A. Materials and Reagents:
-
Standards: this compound (≥98% purity), 2-Octanol (Internal Standard, IS, ≥99% purity)
-
Solvent: Methanol (HPLC grade) for stock solutions
-
Water: Deionized, Type 1
-
Salt: Sodium Chloride (ACS grade, for salting-out effect)
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Assembly: Manual SPME holder and a 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is chosen for its broad selectivity for volatile and semi-volatile compounds.
B. Preparation of Standards and Samples:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and 2-Octanol (IS) in methanol.
-
Working Calibration Standards: Prepare a series of calibration standards in deionized water, ranging from 0.1 µg/L to 50 µg/L. Each standard must contain the internal standard at a constant concentration (e.g., 10 µg/L).
-
Sample Preparation:
-
Pipette 10.0 mL of the sample into a 20 mL headspace vial.
-
Add 3 g of NaCl. The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.
-
Spike with the internal standard to achieve a final concentration of 10 µg/L.
-
Immediately seal the vial.
-
C. HS-SPME-GC-MS Parameters:
Table 2: Instrumental Parameters for Aqueous Sample Analysis
| Parameter | Setting | Rationale |
| HS-SPME Autosampler | ||
| Incubation Temperature | 60 °C | Balances efficient volatilization with minimal thermal degradation. |
| Incubation Time | 15 min | Allows the sample to reach thermal and partitioning equilibrium. |
| Extraction Time | 30 min | Sufficient time for analyte concentration on the fiber to approach equilibrium. |
| Desorption Temperature | 250 °C | Ensures complete and rapid transfer of analytes from the fiber to the GC column. |
| Desorption Time | 2 min | Prevents carryover between samples. |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless mode, 250 °C | Maximizes transfer of analyte to the column for high sensitivity. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of volatile compounds. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min | Provides good separation of early-eluting volatiles and ensures elution of higher-boiling compounds. |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan Mode: 40-350 amu (for initial identification)SIM Mode: m/z 57, 69, 81, 110 (for quantification) | Scan mode provides full spectra for identification. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for quantification by monitoring only characteristic ions.[11] |
D. Data Analysis and Quality Control:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of an authentic standard. The NIST Mass Spectral Library can be used for tentative identification.[8]
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Apply a linear regression to determine the concentration in unknown samples.
-
QC: Analyze a blank and a mid-level calibration standard (Continuing Calibration Verification, CCV) every 10 samples to monitor for contamination and instrument drift.
Caption: HS-SPME-GC-MS workflow for aqueous samples.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be inherently trustworthy and robust.
-
Internal Standard Use: The use of an internal standard (2-Octanol) is crucial. 2-Octanol is chemically similar to this compound and has a similar volatility, but is chromatographically resolved. It corrects for variations in sample volume, extraction efficiency, and injection volume, ensuring that the final calculated concentration is accurate and precise even with minor procedural variations.[12]
-
Method Validation: Before deployment, this method must be validated according to established guidelines (e.g., ICH, FDA, or EPA Method 8260B).[13] Key validation parameters to establish include:
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy (% Recovery): Determined by analyzing spiked samples at multiple concentrations.
-
Precision (RSD%): Assessed through replicate analyses of the same sample (repeatability) and on different days (intermediate precision).
-
Table 3: Representative Method Validation Data
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/L |
| LOD | ~0.05 µg/L |
| LOQ | ~0.15 µg/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
| (Note: These are typical expected values; actual performance must be determined experimentally.) |
Conclusion
The combination of Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry provides a highly sensitive, selective, and robust methodology for the detection and quantification of this compound. By carefully selecting the SPME fiber and optimizing instrumental parameters, researchers can achieve reliable results in complex matrices. The inclusion of an internal standard and a thorough method validation process ensures the scientific integrity and trustworthiness of the data, making this approach suitable for demanding applications in research, development, and quality control.
References
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Glindemann, D., Dietrich, A., Staerk, H. J., & Kuschk, P. (2005). The Two Odor Thresholds of Iron and Copper in Drinking Water: A Source for Metallic-Like Odor? Journal of Agricultural and Food Chemistry, 53(21), 8325-8327. [Link]
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Lubran, M. B., Lawless, H. T., Lavin, E., & Acree, T. E. (2005). Identification of metallic-smelling 1-octen-3-one and 1-nonen-3-one from solutions of ferrous sulfate. Journal of agricultural and food chemistry, 53(21), 8325–8327. [Link]
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Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]
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Wikipedia contributors. (2023, December 2). 1-Octen-3-ol. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry For Everyone. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? YouTube. [Link]
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Quality Analysis. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. [Link]
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Ceruti, M. G., & Dubrovkin, J. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent? ResearchGate. [Link]
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Pawliszyn, J. (2000). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Zhang, J., et al. (2023). Technological Optimization of Fermented Siniperca chuatsi Fish Processing Focused on Formation of Garlic Clove-Structural Muscle Flakes and Flavor Profiles. Foods, 12(15), 2859. [Link]
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The Good Scents Company. (n.d.). This compound. [Link]
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Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Quantitative Analysis of Flavoring Agents in Nonbeverage Products. [Link]
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Liu, Y., et al. (2023). Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. Foods, 12(15), 2955. [Link]
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Shimadzu Scientific Instruments. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. [Link]
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Pawliszyn, J. (1997). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry. [Link]
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Al-Asmari, A. K., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. IntechOpen. [Link]
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Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. [Link]
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Lee, J., et al. (2021). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Journal of Analytical Science and Technology, 12(1), 40. [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 40575-42-6). [Link]
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U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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Zain, N. A. M., et al. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. Food Research, 7(5), 1-10. [Link]
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Restek Corporation. (n.d.). Blood Alcohol Components (BAC) Analysis by Headspace–Gas Chromatography. [Link]
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Deibler, K. D., & Acree, T. E. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(5), 1616–1619. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Octyn-4-ol. PubChem Compound Database. [Link]
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Troubleshooting & Optimization
Methods for the purification of 1-Octen-4-ol from a crude reaction mixture
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Octen-4-ol. As every synthetic chemist knows, the reaction is only half the battle; a robust purification strategy is paramount to obtaining high-quality material for subsequent applications. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot existing methods and develop new, optimized workflows.
Introduction: The Challenge of Purifying this compound
This compound is a secondary allylic alcohol, a structural motif present in various natural products and a useful synthetic intermediate.[1] A common synthetic route involves the nucleophilic addition of an allyl Grignard reagent to pentanal.[2][3] While effective, this reaction can yield a crude mixture containing unreacted starting materials, solvents, and various byproducts. The structural similarity between this compound and potential isomers or related alcohols, coupled with its moderate boiling point, can make purification non-trivial.
This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is contaminated with a low-boiling substance, likely the ether solvent used in the Grignard reaction. How can I remove it?
A1: This is a common issue, as ethereal solvents like diethyl ether (b.p. ~35 °C) or tetrahydrofuran (THF, b.p. ~66 °C) are standard for Grignard reactions.[4]
-
Causality: The high volatility of these solvents should make them easy to remove, but incomplete removal during the initial concentration step can lead to contamination.
-
Solution 1: Rotary Evaporation Optimization: Ensure you are using an appropriate temperature and vacuum setting on your rotary evaporator. A slightly warmed water bath (30-40 °C) can facilitate removal without risking loss of your product. However, do not overheat, as this can lead to bumping or co-distillation.
-
Solution 2: High Vacuum: If residual solvent persists, placing the crude oil on a high-vacuum line (Schlenk line) for several hours at room temperature is highly effective for removing trace amounts of volatile organics.
-
Self-Validation: The absence of characteristic solvent peaks in the ¹H NMR spectrum of your product (e.g., ~3.4 ppm for THF, ~3.5 ppm quartet and ~1.2 ppm triplet for diethyl ether) will confirm complete removal.
Q2: I'm performing a fractional distillation, but the separation between my product and a high-boiling impurity is poor. What's going wrong?
A2: Poor separation during fractional distillation is typically due to an inefficient column, an incorrect heating rate, or azeotrope formation.[5][6]
-
Causality: Fractional distillation relies on establishing a temperature gradient along the distillation column, allowing for repeated vaporization-condensation cycles that enrich the more volatile component in the vapor phase.[7] Disruption of this equilibrium leads to poor separation.
-
Troubleshooting Steps:
-
Check Column Efficiency: For compounds with close boiling points, a simple Vigreux column may be insufficient. Use a column packed with a high-surface-area material like Raschig rings or metal sponges (e.g., steel sponge) to increase the number of theoretical plates.
-
Control the Heating Rate: Heat the distillation flask slowly and steadily. A rapid heating rate will push both components through the column without allowing for proper equilibration, effectively turning your fractional distillation into a simple distillation.[5] A good rule of thumb is a distillation rate of 1-2 drops per second.
-
Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss to the surroundings.
-
Consider Vacuum Distillation: If the impurity is a high-boiling byproduct (e.g., from Grignard coupling), reducing the pressure will lower the boiling points of all components, potentially increasing the boiling point difference and preventing thermal degradation of your product. The boiling point of 1-Octen-3-ol (a close isomer) is 84-85 °C at 25 mmHg, suggesting this compound will behave similarly.
-
Q3: My purified alcohol is wet; I see a broad peak for water in the NMR spectrum. How did this happen and how can I fix it?
A3: Water contamination is almost always due to an inefficient drying step after the aqueous work-up.
-
Causality: The aqueous work-up (quenching the reaction) introduces a large amount of water. While the organic layer is separated, it remains saturated with a small amount of water.[8] Solid drying agents are used to remove this residual water by forming hydrates.[9]
-
Preventative Protocol:
-
Brine Wash: Before adding a solid drying agent, "wash" the organic layer with a saturated aqueous solution of sodium chloride (brine). The high salt concentration reduces the solubility of water in the organic phase, pulling the bulk of the dissolved water into the aqueous brine layer.[8]
-
Choose the Right Drying Agent:
-
Magnesium Sulfate (MgSO₄): A fast and high-capacity drying agent. It is slightly acidic and suitable for neutral compounds like this compound.[9][10]
-
Sodium Sulfate (Na₂SO₄): A neutral and lower-capacity drying agent. It is slower but less likely to cause side reactions. It is often used for very wet solutions initially.[9][10]
-
-
Use an Adequate Amount: Add the drying agent until it no longer clumps together and flows freely as a powder when the flask is swirled.[8] Clumping indicates the agent is saturated with water.
-
-
Corrective Action: If your final product is already isolated and wet, re-dissolve it in a dry, low-boiling organic solvent (like diethyl ether), dry the solution thoroughly with anhydrous MgSO₄, filter off the drying agent, and carefully remove the solvent under reduced pressure.
Q4: After column chromatography, I have a low recovery yield. Where did my product go?
A4: Low recovery from silica gel chromatography can result from using too polar a solvent, irreversible adsorption of the product, or incorrect column packing.
-
Causality: this compound is a polar molecule due to its hydroxyl group and can interact strongly with the very polar silica gel stationary phase.
-
Troubleshooting Steps:
-
Solvent Polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, your compound may not move at all. The key is to find a solvent system where the Retention Factor (Rf) of your product is approximately 0.3 on a TLC plate. A common eluent system for alcohols is a mixture of hexanes and ethyl acetate.
-
Irreversible Adsorption: Allylic alcohols can sometimes be sensitive and may decompose or irreversibly bind to acidic silica gel.[11] If you suspect this, you can neutralize the silica gel by pre-treating it with a base (e.g., flushing the packed column with your eluent mixture containing 1% triethylamine) before loading your sample.
-
Proper Loading: Load your crude product onto the column in a minimal amount of solvent. Using a large volume of a strong solvent to load the sample will result in broad bands and poor separation. It is often best to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: Which primary purification method is better for this compound: fractional distillation or flash chromatography?
A1: The choice depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
-
Fractional Distillation is generally preferred for larger scales (>5-10 g) and when impurities have significantly different boiling points (e.g., unreacted pentanal, b.p. ~103 °C, vs. This compound, est. b.p. ~198 °C).[12] It is often more economical and scalable.
-
Flash Column Chromatography is ideal for smaller scales and for separating compounds with similar boiling points but different polarities, such as isomers or other alcoholic byproducts.[13]
Q2: What is a standard aqueous work-up procedure for a Grignard reaction that produces this compound?
A2: A proper work-up is the first crucial step in purification. It aims to quench the reaction, remove inorganic salts, and separate the product into an organic layer.
Caption: Standard aqueous work-up workflow.
-
Why saturated ammonium chloride (NH₄Cl)? It is a weakly acidic solution that effectively quenches unreacted Grignard reagent and hydrolyzes the magnesium alkoxide salt to the desired alcohol without being strongly acidic, which could promote side reactions like dehydration of the allylic alcohol.[14]
Q3: How do I confirm the purity and identity of my final product?
A3: A combination of spectroscopic methods is required for unambiguous confirmation:
-
¹H NMR: Will confirm the structure. Expect characteristic peaks for the vinyl protons (C=CH₂), the carbinol proton (CH-OH), and the alkyl chain.
-
¹³C NMR: Will show the correct number of carbon signals (8 for this compound).
-
GC-MS (Gas Chromatography-Mass Spectrometry): An excellent tool for assessing purity. A pure sample should show a single major peak in the chromatogram. The mass spectrum will show the molecular ion peak (or M-H₂O peak) corresponding to the molecular weight of 128.21 g/mol .[1][15]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).
Q4: How should I store purified this compound?
A4: As an allylic alcohol, this compound can be susceptible to oxidation or rearrangement over time.[16]
-
Storage Conditions: Store in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen) in a refrigerator.
-
Stability: Avoid exposure to strong acids, bases, and oxidizing agents.[17] For long-term storage, check purity by TLC or GC before use.
Data Summary
The table below summarizes the physical properties of this compound and key potential impurities, which are critical for planning a purification strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₆O | 128.21 | ~198 (est.)[12] | Product; polar |
| Pentanal | C₅H₁₀O | 86.13 | 103 | Unreacted starting material |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 | Unreacted starting material |
| Diethyl Ether | C₄H₁₀O | 74.12 | 35 | Common Grignard solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Common Grignard solvent |
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Ensure all joints are well-sealed with appropriate vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions: Collect any low-boiling fractions (e.g., residual solvent) first. As the temperature rises and stabilizes, collect the main fraction corresponding to the expected boiling point of this compound at that pressure.
-
Monitoring: Monitor the head temperature and pressure throughout the distillation. A stable temperature during collection indicates a pure fraction.[5]
-
Shutdown: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry method). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches per minute.[13]
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
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- Drying Agents - Chemistry LibreTexts. (2024).
- 1-Octen-3-ol 98% | O5284 - Sigma-Aldrich. (n.d.).
- 1-Octene - SasolTechData.com. (2025).
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Common challenges and pitfalls in the synthesis of 1-Octen-4-ol
Technical Support Center: Synthesis of 1-Octen-4-ol
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis for this compound?
The most direct and widely employed method for synthesizing this compound (a secondary allylic alcohol) is the Grignard reaction.[1] This involves the nucleophilic addition of a pentyl organomagnesium halide (e.g., pentylmagnesium bromide) to the electrophilic carbonyl carbon of acrolein (propenal).[2] The reaction is followed by an acidic workup to protonate the resulting magnesium alkoxide, yielding the final alcohol product.[3]
Q2: What are the primary reagents, and what are their critical roles?
-
Magnesium (Mg) Turnings: The metal used to form the organometallic Grignard reagent. Its surface must be activated to initiate the reaction.
-
1-Bromopentane (or other pentyl halides): The alkyl halide that reacts with magnesium to form the pentylmagnesium bromide Grignard reagent, which acts as the nucleophile.
-
Acrolein (Propenal): The α,β-unsaturated aldehyde that serves as the electrophile. The Grignard reagent adds to its carbonyl group.
-
Anhydrous Ether (e.g., Diethyl Ether, THF): The essential solvent. It must be anhydrous as Grignard reagents react readily with protic sources. The ether coordinates with the magnesium atom, stabilizing the Grignard reagent in solution.[2]
-
Aqueous Acid (e.g., dilute HCl, NH₄Cl): Used during the workup phase to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the final alcohol product.
Q3: What are the major safety concerns associated with this synthesis?
-
Flammability: The ethereal solvents used (diethyl ether, THF) are extremely flammable and have low flash points.[4][5] All operations must be conducted in a certified fume hood, away from ignition sources, and appropriate fire safety equipment must be readily available.
-
Reactivity of Grignard Reagents: Grignard reagents are highly reactive with water and other protic sources (including atmospheric moisture). This reaction is highly exothermic and can release flammable gases. Strict anhydrous conditions are mandatory.
-
Acrolein Toxicity & Instability: Acrolein is a highly toxic, volatile, and lachrymatory (tear-inducing) substance. It must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is also prone to polymerization, which can be violent.
-
Hazards of this compound: The final product is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate PPE should be worn during its handling and purification.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part A: Grignard Reagent Preparation
Q: My Grignard reaction won't initiate. What should I do?
Symptom: You've combined the magnesium turnings and alkyl halide in ether, but there are no signs of reaction (e.g., no cloudiness, no spontaneous reflux).
Possible Causes & Solutions:
-
Passivated Magnesium Surface: The magnesium turnings may be coated with a layer of magnesium oxide (MgO), which prevents reaction.
-
Solution: Gently crush some of the magnesium turnings with a glass rod in situ (under nitrogen) to expose a fresh metal surface. Add a small crystal of iodine, which can etch the oxide layer and activate the surface. A small amount of pre-formed Grignard reagent from a previous batch can also act as an initiator.
-
-
Wet Glassware or Solvent: The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and assembled while hot under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents purified through a solvent system.
-
-
Poor Quality Alkyl Halide: The 1-bromopentane may contain impurities (like water or alcohol) or may have decomposed.
-
Solution: Use a freshly opened bottle of alkyl halide or distill it before use.
-
Q: The solution turned dark brown or black during Grignard reagent formation. Should I be concerned?
Symptom: As the Grignard reagent forms, the solution, which is typically clear to grayish, becomes very dark.
Possible Causes & Solutions:
-
Impurities: Trace impurities in the magnesium can catalyze side reactions, leading to the formation of finely divided metal particles that darken the solution.[3]
-
Wurtz Coupling: A common side reaction is the coupling of two alkyl halide molecules (R-X + R-X -> R-R). This is more prevalent with less reactive halides or at higher temperatures.
-
Action: In most cases, a dark color is not detrimental to the subsequent reaction, provided the reagent concentration is acceptable. However, it can indicate suboptimal conditions. To minimize this, ensure high-purity reagents and maintain gentle reflux during formation without excessive heating.
Part B: The Addition Reaction
Q: My yield of this compound is very low, and I've isolated a significant amount of 3-octanone. What happened?
Symptom: The primary isolated product is a saturated ketone instead of the expected allylic alcohol.
Possible Cause & Solution:
-
1,4-Conjugate Addition: This is the most significant challenge in this synthesis. Grignard reagents can attack the β-carbon of α,β-unsaturated systems (a 1,4-addition or conjugate addition) instead of the carbonyl carbon (1,2-addition). This initially forms a magnesium enolate, which upon workup, tautomerizes to the more stable ketone (3-octanone).
-
Solutions to Favor 1,2-Addition:
-
Temperature Control: Perform the addition at low temperatures (e.g., -78 °C to 0 °C). The 1,2-addition is often kinetically favored, while the 1,4-addition is thermodynamically favored. Low temperatures help trap the kinetic product.[7]
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can sometimes favor 1,2-addition.
-
Inverse Addition: Add the Grignard reagent slowly to the solution of acrolein (inverse addition). This keeps the concentration of the Grignard reagent low at any given moment, which can suppress side reactions. However, this must be balanced against the risk of acrolein polymerization.
-
Q: I observed a thick white solid forming as soon as I added the acrolein. What is it?
Symptom: Rapid formation of a precipitate upon mixing the reagents.
Possible Cause & Solution:
-
Acrolein Polymerization: Acrolein is notoriously unstable and readily polymerizes, especially in the presence of bases (like a Grignard reagent), light, or heat. The Grignard reagent's basicity can catalyze this polymerization.
-
Solution:
-
Use freshly distilled, inhibitor-free acrolein.
-
Maintain a low reaction temperature during the addition.
-
Ensure rapid and efficient stirring to quickly disperse the acrolein as it is added, preventing localized high concentrations.
-
Part C: Workup and Purification
Q: I'm getting a thick, persistent emulsion during the aqueous workup. How can I resolve it?
Symptom: The aqueous and organic layers fail to separate cleanly after quenching, forming a stable emulsion.
Possible Cause & Solution:
-
Magnesium Salts: Finely dispersed magnesium salts (Mg(OH)₂, MgX₂) are excellent emulsifying agents. This is common after quenching Grignard reactions.
-
Solutions:
-
Add More Solvent: Diluting the organic layer with more ether can sometimes help break the emulsion.
-
Brine Wash: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help remove the fine solids that stabilize the emulsion.
-
Q: I'm having difficulty purifying the this compound by distillation.
Symptom: The product co-distills with impurities, or decomposition occurs at higher temperatures.
Possible Cause & Solution:
-
Close Boiling Points: The Wurtz coupling byproduct (decane) and the 1,4-addition product (3-octanone) may have boiling points close to that of this compound, making simple distillation difficult.
-
Thermal Instability: Allylic alcohols can be sensitive to heat and may undergo dehydration or rearrangement at high temperatures.
-
Solutions:
-
Vacuum Distillation: Purifying the product under reduced pressure will lower the boiling point significantly, preventing thermal decomposition.
-
Flash Column Chromatography: For high-purity material, flash chromatography on silica gel is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective at separating the non-polar byproducts (decane) and the more polar ketone from the desired alcohol.
-
Section 3: Standard Experimental Protocol
Synthesis of this compound via Grignard Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be performed before starting any chemical synthesis.[8]
Materials:
-
Magnesium turnings (2.67 g, 110 mmol)
-
1-Bromopentane (15.1 g, 100 mmol)
-
Acrolein, freshly distilled (5.61 g, 100 mmol)
-
Anhydrous diethyl ether (200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Apparatus Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Dissolve the 1-bromopentane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Initiation: Add ~10% of the 1-bromopentane solution to the magnesium suspension. If the reaction does not start within a few minutes (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or warm the flask gently.
-
Addition: Once the reaction is initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Acrolein Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Dissolve the freshly distilled acrolein in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the acrolein solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[9]
-
Quenching: After the addition is complete, stir the reaction mixture at 0 °C for another hour. Then, quench the reaction by slowly adding it to 150 mL of a stirred, ice-cold saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic phase with saturated brine, then dry it over anhydrous magnesium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound.
Section 4: Data and Visualizations
Product and Reagent Data
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₆O | 128.21 | 173-174 | 0.835 |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | 129-130 | 1.218 |
| Acrolein | C₃H₄O | 56.06 | 52.7 | 0.841 |
| 3-Octanone | C₈H₁₆O | 128.21 | 166-168 | 0.822 |
Data sourced from NIST Chemistry WebBook and PubChem.[11][12]
Diagrams
Diagram 1: Key Reaction Pathways
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
MDPI. (n.d.). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 40575-42-6. Retrieved from [Link]
-
Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
MDPI. (n.d.). Technological Optimization of Fermented Siniperca chuatsi Fish Processing Focused on Formation of Garlic Clove-Structural Muscle Flakes and Flavor Profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]
-
MDPI. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. Retrieved from [Link]
-
Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]
-
Sasol Chemicals. (n.d.). 1-Octene Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 1-Octene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent. Retrieved from [Link]
-
YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Octene. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]
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How to prevent side reactions during the synthesis of 1-Octen-4-ol
Welcome to our dedicated technical support guide for the synthesis of 1-octen-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing and troubleshooting side reactions, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two principal and strategically different approaches to synthesizing this compound:
-
Carbon-Carbon Bond Formation (Grignard/Barbier-type Reactions): This approach constructs the C8 backbone of the molecule. The most common variant involves the reaction of an allyl magnesium halide with pentanal or a pentyl magnesium halide with acrolein.
-
Functional Group Interconversion (Ketone Reduction): This method starts with a pre-formed C8 backbone, specifically 1-octen-4-one, and selectively reduces the ketone to the desired secondary alcohol.
Q2: Why is preventing side reactions so critical in this synthesis?
The side products in this compound synthesis often have similar physical properties (e.g., boiling points) to the desired product, making purification by standard methods like distillation challenging. Impurities can also interfere with subsequent reaction steps or biological assays. Therefore, a successful synthesis hinges on maximizing the selectivity of the primary reaction.
Q3: Is this compound the same as the more commonly cited 1-octen-3-ol?
No, they are structural isomers. While both are eight-carbon unsaturated alcohols, the position of the hydroxyl group differs. 1-octen-3-ol is a well-known flavor and fragrance component, particularly associated with mushrooms.[1] Due to its prevalence, literature on 1-octen-3-ol synthesis is more abundant, but the principles and potential side reactions are often analogous and can provide valuable insights for the synthesis of this compound.
Section 2: Troubleshooting Guide for the Grignard Reaction Route
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions.[2][3][4] This section provides a troubleshooting guide for the synthesis of this compound via the addition of a Grignard reagent to an aldehyde.
Scenario 1: Low or No Yield of this compound
Issue: After performing the Grignard reaction between allylmagnesium bromide and pentanal, and subsequent workup, the desired product is either absent or in very low yield. The primary recovered organic material is pentanal.
Root Cause Analysis and Solutions:
This outcome almost invariably points to the destruction of the Grignard reagent before it can react with the aldehyde. Grignard reagents are potent bases and will react with any available acidic protons.[5]
-
Moisture Contamination: The most common culprit is water.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum.
-
Use anhydrous solvents. Freshly opened bottles of anhydrous ether or THF are recommended. Alternatively, solvents can be dried over molecular sieves or distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[6]
-
-
-
Acidic Protons on the Substrate: While pentanal itself is the target, any acidic impurities in the starting material will quench the Grignard reagent.
-
Troubleshooting:
-
Ensure the pentanal is of high purity and free from carboxylic acid contaminants. Distillation of the aldehyde prior to use is recommended.
-
-
Scenario 2: Formation of Significant Byproducts
Issue: The reaction produces a mixture of compounds, including the desired this compound, but also significant amounts of other species.
A. Byproduct: 1,5-Hexadiene (Wurtz Coupling Product)
-
Causality: This byproduct arises from the coupling of two allyl Grignard reagent molecules. This is more prevalent if the Grignard reagent is prepared in advance and allowed to stand, or if the addition of the aldehyde is too slow.
-
Prevention:
-
Add the aldehyde to the freshly prepared Grignard reagent promptly.
-
Maintain a low reaction temperature (e.g., 0°C) during the addition of the aldehyde to favor the nucleophilic addition over side reactions.
-
B. Byproduct: Heptan-3-ol (Reduction Product)
-
Causality: Some Grignard reagents, particularly those with β-hydrogens (like pentylmagnesium bromide), can act as reducing agents, transferring a hydride to the carbonyl carbon.[7]
-
Prevention:
-
This is less of a concern with allyl Grignard reagents. If using a pentyl Grignard, ensure slow addition at low temperatures.
-
Consider using a cerium(III) chloride additive (Luche reaction conditions). CeCl₃ activates the carbonyl group towards nucleophilic attack, suppressing reduction and enolization pathways.
-
C. Byproduct: Aldol Condensation Products
-
Causality: The Grignard reagent can act as a base, deprotonating the α-carbon of the pentanal to form an enolate. This enolate can then react with another molecule of pentanal to form an aldol adduct.[8]
-
Prevention:
-
Slow Addition at Low Temperature: Add the aldehyde to the Grignard solution (inverse addition) slowly and at a low temperature (e.g., -78°C to 0°C). This keeps the concentration of the enolizable aldehyde low at any given time.
-
Use of Additives: As mentioned, CeCl₃ can mitigate this side reaction by enhancing the rate of the desired nucleophilic addition.
-
Workflow Diagram for Grignard Reaction Troubleshooting
Caption: Troubleshooting flowchart for the Grignard synthesis of this compound.
Section 3: Troubleshooting Guide for the Ketone Reduction Route
The synthesis of this compound via the reduction of 1-octen-4-one is a more convergent approach. The primary challenge is achieving chemoselective reduction of the ketone without affecting the alkene.
Issue: Incomplete reaction or formation of byproducts during the reduction of 1-octen-4-one.
Root Cause Analysis and Solutions:
-
Reagent Choice: The choice of reducing agent is paramount for chemoselectivity.
-
Recommended Reagents: For non-conjugated ketones, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is typically sufficient and cost-effective. It is a mild reducing agent that will not reduce an isolated double bond.
-
Stronger Reducing Agents to Avoid: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and, while it would reduce the ketone, it is less chemoselective and requires more stringent anhydrous conditions. Its use is generally unnecessary for this transformation.
-
-
Side Reaction: Over-reduction
-
Causality: While NaBH₄ does not typically reduce isolated alkenes, prolonged reaction times or excessive heat could potentially lead to minor side reactions.
-
Prevention: Monitor the reaction by TLC or GC to determine the point of complete consumption of the starting material. Perform the reaction at a controlled temperature (e.g., 0°C to room temperature).
-
-
Side Reaction: Isomerization of the Double Bond
-
Causality: Under certain conditions (e.g., presence of transition metal impurities), the double bond could potentially migrate.[1]
-
Prevention: Use high-purity reagents and solvents. Ensure the reaction workup is not overly acidic or basic, which could catalyze isomerization.
-
Experimental Protocol: Selective Reduction of 1-Octen-4-one
-
Dissolve 1-octen-4-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates complete conversion.
-
Quench the reaction by slowly adding water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Section 4: Alternative Synthetic Strategies
When Grignard reactions prove problematic, alternative organometallic reactions can offer a more robust pathway.
The Barbier Reaction: An In Situ Alternative
The Barbier reaction is similar to the Grignard reaction but with the key difference that the organometallic reagent is generated in situ.[9][10][11] This avoids the need to pre-form and potentially isolate an unstable Grignard reagent. Metals such as zinc, indium, or tin are commonly used.[11][12]
Advantages over Grignard Reaction:
-
Tolerance to Moisture: Many Barbier reactions can be carried out in aqueous media, reducing the need for strictly anhydrous conditions.[10]
-
Suppression of Wurtz Coupling: The in situ generation of the organometallic species at a low steady-state concentration minimizes the self-coupling side reaction.
Potential Issues:
-
Reaction Initiation: As with Grignard reactions, initiating the reaction on the metal surface can sometimes be sluggish. Activation of the metal (e.g., with a small amount of iodine or by sonication) may be necessary.
-
Homocoupling: While reduced, some homocoupling of the allyl halide can still occur.
Logical Relationship Diagram: Grignard vs. Barbier
Caption: Comparison of Grignard and Barbier reaction workflows.
Section 5: Purification Strategies
Effective purification is crucial for obtaining high-purity this compound.
| Impurity | Origin | Recommended Purification Method | Notes |
| Unreacted Pentanal | Grignard/Barbier Reaction | Fractional Distillation or Column Chromatography | Pentanal is more volatile than the product alcohol. A bisulfite wash can also be used to remove residual aldehyde. |
| 1,5-Hexadiene | Wurtz Coupling | Fractional Distillation | The boiling point of 1,5-hexadiene (~60°C) is significantly lower than that of this compound (~175°C), making distillation an effective separation method. |
| Aldol Adducts | Enolization | Column Chromatography | These adducts are significantly higher boiling and more polar than the desired product, making them easy to separate by silica gel chromatography. |
| Unreacted 1-octen-4-one | Ketone Reduction | Column Chromatography | The ketone is more polar than the corresponding alcohol on silica gel, allowing for good separation. |
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar product (this compound) will elute before more polar impurities like aldol products.
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate, which will stain the alcohol and any remaining alkene-containing impurities) to track the separation.
References
-
Brainly.in. (2019, October 13). How allyl alcohol is prepared using grignard reagent. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
NROChemistry. Barbier Reaction: Mechanism & Examples. [Link]
-
Chemeurope.com. Barbier reaction. [Link]
-
MDPI. (2002). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. Molecules, 7(10), 733-740. [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
-
Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Wikipedia. Barbier reaction. [Link]
-
Taylor & Francis Online. (2007, August 16). Free Radical–Mediated Chemoselective Reduction of Enones. Synthetic Communications, 37(17), 2941-2947. [Link]
-
Iorio, M. A. Grignard additions to propargylic and allylic alcohols. [Link]
-
PubMed Central (PMC). (2017, October 31). The introduction of the Barbier reaction into polymer chemistry. [Link]
-
ACS Publications. (2002, January 1). Organotin Iodide Hydride: Chemoselective 1,4-Hydrostannations of Conjugated Enones in the Presence of Aldehydes and Subsequent Intermolecular Aldol Reactions. The Journal of Organic Chemistry, 67(15), 5382-5385. [Link]
-
National Institutes of Health (NIH). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. [Link]
-
ResearchGate. (2006, August). Free Radical–Mediated Chemoselective Reduction of Enones. [Link]
-
Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]
-
YouTube. (2021, July 8). Chemoselective Reduction. [Link]
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Procedures for scaling up the synthesis of 1-Octen-4-ol for bulk quantities
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Octen-4-ol. It provides a comprehensive overview of the procedures for scaling up its synthesis to bulk quantities, with a focus on practical, field-proven insights and robust troubleshooting strategies. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations critical for successful and safe scale-up.
Introduction to the Synthesis of this compound
This compound is a valuable allylic alcohol with applications in fragrance, flavor, and as an intermediate in the synthesis of more complex molecules. The most common and scalable laboratory synthesis of this compound involves the Grignard reaction between an appropriate organomagnesium halide and an α,β-unsaturated aldehyde. Specifically, the reaction of butylmagnesium bromide with crotonaldehyde offers a direct route to the desired product.
However, the scale-up of this seemingly straightforward reaction presents significant challenges. The exothermic nature of Grignard reagent formation and its subsequent addition to the aldehyde, potential side reactions, and purification difficulties require careful consideration and control to ensure a safe, efficient, and reproducible process.[1][2]
Core Synthesis Route: Grignard Reaction of Butylmagnesium Bromide with Crotonaldehyde
The primary method for the bulk synthesis of this compound is the 1,2-addition of butylmagnesium bromide to the carbonyl group of crotonaldehyde. Grignard reagents are strong nucleophiles and typically favor direct addition to the carbonyl carbon over conjugate (1,4) addition, especially with aldehydes.[3][4][5]
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: A Scalable Approach
This protocol outlines a generalized procedure for the synthesis of this compound in bulk quantities. Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-resistant lab coats and safety glasses, must be worn.[6]
1. Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromobutane
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Add the magnesium turnings and the iodine crystal to the reaction flask.
-
Add a small portion of the anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromobutane in the anhydrous solvent.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[1]
-
Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting solution is the butylmagnesium bromide reagent.
-
2. Reaction with Crotonaldehyde
-
Procedure:
-
Cool the prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of crotonaldehyde in anhydrous ether or THF in a separate dropping funnel.
-
Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
3. Quenching and Workup
-
Procedure:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This is a highly exothermic process and should be done with extreme caution to avoid uncontrolled boiling.[7][8]
-
Continue adding the ammonium chloride solution until the magnesium salts are dissolved and two distinct layers are formed.
-
Separate the organic layer. Extract the aqueous layer with additional ether or THF.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
4. Purification
-
Procedure:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum fractional distillation.[9] This is crucial to separate the product from any unreacted starting materials and byproducts.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
Q1: The Grignard reaction fails to initiate. What should I do?
-
Possible Cause: The presence of moisture in the glassware, solvent, or on the surface of the magnesium. Grignard reagents are highly sensitive to protic sources.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use freshly opened or properly stored anhydrous solvents.
-
Use fresh, high-quality magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Gentle warming of the flask can help initiate the reaction.
-
Q2: The reaction is violently exothermic and difficult to control during the addition of crotonaldehyde.
-
Possible Cause: The rate of addition of the aldehyde is too fast, leading to a rapid buildup of heat.
-
Solution:
-
Maintain a slow and controlled dropwise addition of the crotonaldehyde solution.
-
Ensure efficient cooling of the reaction mixture using an ice-salt bath if necessary.
-
Vigorous stirring is essential to ensure rapid heat dissipation.
-
For very large-scale reactions, consider using a jacketed reactor with a circulating cooling system.
-
Q3: My yield of this compound is low. What are the potential side reactions?
-
Possible Cause 1: 1,4-Conjugate Addition. While 1,2-addition is favored, some 1,4-addition can occur, leading to the formation of 3-octanone after workup.
-
Mitigation: Maintain a low reaction temperature during the addition of crotonaldehyde. The use of certain additives like cerium(III) chloride can sometimes enhance 1,2-selectivity, though this adds complexity to the process.
-
-
Possible Cause 2: Enolization of Crotonaldehyde. The Grignard reagent can act as a base and deprotonate the α-carbon of crotonaldehyde, forming an enolate. This is more likely with sterically hindered Grignard reagents or ketones, but can still be a minor pathway.
-
Mitigation: Low reaction temperatures are again key to minimizing this side reaction.
-
-
Possible Cause 3: Wurtz Coupling. The Grignard reagent can react with unreacted butyl bromide to form octane.
-
Mitigation: Ensure a slight excess of magnesium is used and that the Grignard formation is largely complete before adding the aldehyde.
-
Q4: I am having trouble with emulsions during the aqueous workup.
-
Possible Cause: The formation of magnesium hydroxides and other salts can lead to stable emulsions, making phase separation difficult.
-
Solution:
-
Use a saturated aqueous solution of ammonium chloride for quenching, as it helps to keep the magnesium salts in the aqueous phase.[7][8]
-
Slow and controlled quenching with good stirring can minimize the formation of fine precipitates that stabilize emulsions.
-
If an emulsion forms, adding more brine or a small amount of dilute acid (if the product is stable) can help to break it.
-
Q5: How can I monitor the progress of the reaction?
-
In-Process Monitoring: For large-scale synthesis, real-time monitoring is crucial for safety and efficiency.
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is the most critical safety parameter.
-
In-situ IR Spectroscopy: Can be used to monitor the disappearance of the carbonyl peak of crotonaldehyde and the formation of the alkoxide intermediate.[10]
-
GC-MS Analysis of Aliquots: Small samples can be carefully quenched and analyzed by GC-MS to determine the ratio of starting material, product, and byproducts.[11]
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent. |
| Temperature | Gentle reflux (35-66 °C) | Promotes reaction initiation and completion. |
| Molar Ratio (Mg:Butyl Bromide) | 1.1 : 1 | A slight excess of magnesium ensures complete conversion of the alkyl halide. |
| Reaction with Crotonaldehyde | ||
| Temperature | 0 - 10 °C | Minimizes side reactions such as 1,4-addition and enolization. |
| Molar Ratio (Grignard:Aldehyde) | 1.05 - 1.1 : 1 | A slight excess of the Grignard reagent ensures complete consumption of the aldehyde. |
| Quenching | ||
| Quenching Agent | Saturated Aqueous NH4Cl | Provides a mild proton source and helps to dissolve magnesium salts.[7][8] |
| Temperature | 0 - 10 °C | Controls the highly exothermic quenching process. |
| Purification | ||
| Method | Vacuum Fractional Distillation | Separates the product from higher and lower boiling point impurities.[9] |
Experimental Workflow Visualization
Sources
- 1. hzdr.de [hzdr.de]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of 1-Octen-4-ol Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of reaction conditions for creating 1-Octen-4-ol and its derivatives. This guide, structured in a flexible question-and-answer format, is designed to provide you, our fellow researchers, with in-depth, field-proven insights to navigate the intricacies of this synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following steps but about comprehending the underlying chemistry to troubleshoot and optimize effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound and its derivatives?
A1: The most prevalent and adaptable method for the synthesis of this compound and its derivatives is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[1] For the synthesis of the parent this compound, this typically involves the reaction of pentylmagnesium bromide with acrolein. The versatility of this method lies in the ability to readily modify both the Grignard reagent and the aldehyde to generate a wide array of this compound derivatives with various substitution patterns.
Q2: What are the primary challenges and potential side reactions I should be aware of when performing a Grignard reaction to synthesize this compound derivatives?
A2: The primary challenge in the Grignard synthesis of this compound derivatives, particularly when using α,β-unsaturated aldehydes like acrolein, is controlling the regioselectivity of the addition. Grignard reagents can add to the carbonyl carbon (1,2-addition) to yield the desired homoallylic alcohol, or to the β-carbon of the double bond (1,4-conjugate addition), leading to the formation of a saturated ketone after workup.[2][3] With α,β-unsaturated aldehydes, 1,2-addition is generally the major pathway.[4]
Other potential side reactions include:
-
Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide.[5]
-
Enolization of the aldehyde: If the aldehyde has α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[6]
-
Reaction with moisture or protic solvents: Grignard reagents are highly reactive towards water and alcohols, which will quench the reagent and reduce the yield.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired this compound Derivative.
-
Q: I'm not getting the expected yield of my this compound derivative. What could be the issue?
-
A: Low yields in Grignard reactions are a common issue and can stem from several factors.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide.[6]
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or reagents will quench the Grignard reagent.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[9] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Difficulty Initiating the Grignard Reaction: Sometimes, the reaction between the magnesium and the alkyl halide is slow to start.
-
Side Reactions Dominating: As mentioned in the FAQs, side reactions like Wurtz coupling or enolization can significantly reduce the yield of the desired product.
-
Solution: To minimize Wurtz coupling, add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. For issues with enolization, consider using a less sterically hindered Grignard reagent if possible.
-
-
-
Problem 2: Formation of Significant Amounts of the 1,4-Addition Product (Saturated Ketone).
-
Q: My product mixture contains a significant amount of a saturated ketone instead of the desired homoallylic alcohol. How can I improve the selectivity for 1,2-addition?
-
A: The ratio of 1,2- to 1,4-addition in Grignard reactions with α,β-unsaturated aldehydes is influenced by several factors.
-
Reaction Temperature: Lower reaction temperatures generally favor 1,2-addition. The 1,4-addition pathway often has a higher activation energy.
-
Solution: Perform the addition of the Grignard reagent to the α,β-unsaturated aldehyde at low temperatures, typically between -78 °C and 0 °C.
-
-
Solvent: The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent, which in turn affects the regioselectivity.
-
Solution: While diethyl ether and tetrahydrofuran (THF) are common solvents, exploring less polar solvents might in some cases increase 1,2-selectivity. However, this needs to be evaluated on a case-by-case basis as solvent effects can be complex.[11]
-
-
Use of Additives (Luche Reduction Conditions): The addition of cerium(III) chloride (CeCl₃) can dramatically increase the selectivity for 1,2-addition.[9][12] This is often referred to as the Luche reaction conditions. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring a "harder" nucleophilic attack at this position.[13]
-
-
| Condition | Predominant Product | Rationale |
| Low Temperature (-78 °C) | 1,2-Addition (this compound) | Favors the kinetically controlled product.[2] |
| Room Temperature | Increased 1,4-Addition | Allows for the thermodynamically more stable product to form. |
| Addition of CeCl₃ | Almost exclusively 1,2-Addition | Ce³⁺ acts as a hard Lewis acid, activating the carbonyl group for direct attack.[9][12] |
Problem 3: Difficulty in Purifying the this compound Derivative.
-
Q: I'm having trouble separating my this compound derivative from the reaction byproducts. What are the recommended purification methods?
-
A: Purification of homoallylic alcohols often requires careful consideration of their physical properties and the nature of the impurities.
-
Fractional Distillation under Reduced Pressure: For liquid this compound derivatives, fractional distillation under reduced pressure is often the most effective method for purification.[14][15] This technique is particularly useful for separating compounds with close boiling points and for distilling high-boiling liquids at lower temperatures to prevent decomposition.[16]
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel is a viable alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the more polar alcohol after the less polar byproducts.
-
-
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol provides a general procedure for the synthesis of this compound. It should be adapted and optimized based on the specific derivative being synthesized.
Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acrolein
-
Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of freshly distilled acrolein (0.9 equivalents) in anhydrous diethyl ether or THF.
-
Add the acrolein solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizing the Workflow
Caption: Grignard Synthesis Workflow for this compound.
Spectroscopic Characterization
Authenticating the structure of your synthesized this compound is crucial. Below is a summary of expected spectroscopic data.
| Technique | Key Features for this compound |
| ¹H NMR | - Multiplet around 5.8 ppm (vinylic CH) - Multiplets around 5.0-5.2 ppm (vinylic CH₂) - Multiplet around 3.6 ppm (CH-OH) - Broad singlet for the -OH proton (can be exchanged with D₂O) - Multiplets for the aliphatic protons |
| ¹³C NMR | - Signal around 142 ppm (vinylic CH) - Signal around 115 ppm (vinylic CH₂) - Signal around 72 ppm (CH-OH) - Signals for the aliphatic carbons |
| IR | - Broad absorption around 3300-3400 cm⁻¹ (O-H stretch) - Sharp absorption around 3080 cm⁻¹ (=C-H stretch) - Sharp absorption around 1640 cm⁻¹ (C=C stretch) |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent used and the specific derivative synthesized. For reference, 1H and 13C NMR spectra of 1-octene can be found in the literature.[17][18][19]
References
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
Ferreira, V., & de Pinho, P. G. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(12), 3169–3176. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry, 61(14), 4663–4671. [Link]
-
Olivier-Bourbigou, H., & Magna, L. (2010). New Processes for the Selective Production of 1-Octene. Topics in Organometallic Chemistry, 33, 1-26. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
Sato, F., & Kobayashi, Y. (1998). 2-Octyn-1-ol. Organic Syntheses, 75, 24. [Link]
-
Al-Ogaidi, I., & El-Shall, M. S. (2013). Laser-derived one-pot synthesis of silicon nanocrystals terminated with organic monolayers. RSC Advances, 3(44), 21473. [Link]
-
LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Johnson, C. R., & Marren, T. J. (1998). Cerium(III) Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]
-
Nedstar. (2023, November 25). The art of alcohol distillation. [Link]
-
Sciencemadness Discussion Board. (2016, February 18). Grignard successes and failures. [Link]
-
da Silva, R. A., & de Oliveira, A. C. (2021). Tuning of Selectivity for Sustainable Production of Acrolein from Glycerol. ChemCatChem, 13(18), 3848-3863. [Link]
-
Ranu, B. C., & Chattopadhyay, K. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180148. [Link]
- Rieke, R. D., & Bales, S. E. (1978). Preparation of grignard reagents of halodienes and preparation of dienols. U.S.
-
Breitmaier, E., & Voelter, W. (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]
-
LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Chemistry LibreTexts. [Link]
-
Oreate AI Blog. (2024, January 15). Understanding the Differences: 1-4 vs. 1-2 Addition Reactions. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Giner, X., & Feliu, L. (2023). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. Angewandte Chemie International Edition, 62(40), e202306894. [Link]
-
Marek, I., & Normant, J. F. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2567–2576. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Toppr. (2021, October 8). Fractional Distillation, Distillation under reduced pressure- Methods of Purification [Video]. YouTube. [Link]
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Reddit. (2021, June 6). The effect of CeCl3 on the reduction of alpha beta unsaturated carbonyls using NaBH4. r/chemhelp. [Link]
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Giner, X., & Feliu, L. (2023). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. Angewandte Chemie, 135(40), e202306894. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Feringa, B. L., & Pineschi, M. (1997). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. In Transition Metals for Organic Synthesis (pp. 273-283). Wiley-VCH. [Link]
-
Van der Halle, A., et al. (2017). Improved quantitative solution state 13C NMR analysis of ethylene-1-octene copolymers. Polymer Testing, 61, 23-30. [Link]
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Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
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Understanding the degradation pathways of 1-Octen-4-ol in various experimental conditions
Welcome to the technical support center for understanding the degradation pathways of 1-Octen-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Given that specific literature on the degradation of this compound is limited, this resource synthesizes information from analogous compounds, particularly secondary allylic alcohols, to provide a robust framework for your experimental design and troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on its structure as a secondary allylic alcohol, the primary degradation pathways for this compound are expected to be oxidation and thermal degradation . Biodegradation is also a potential pathway in relevant environmental or biological systems.
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-octen-4-one. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light, heat, or metal catalysts, or by stronger oxidizing agents. The allylic position of the alcohol makes it more reactive than a saturated secondary alcohol.[1][2][3][4][5]
-
Thermal Degradation: At elevated temperatures, this compound can undergo dehydration to form various isomeric octadienes. Isomerization of the double bond is also possible. The specific products will depend on the temperature, pressure, and presence of catalysts.[6]
-
Biodegradation: In the presence of microorganisms, this compound can be metabolized. While specific pathways for this compound are not well-documented, analogous C8 unsaturated alcohols can be biodegraded by various microbial strains.[7][8][9]
Q2: My this compound sample shows a new peak in the GC-MS analysis after storage. What could it be?
A2: A new peak appearing during storage likely indicates degradation. The most probable culprit is oxidation.
-
Likely Degradation Product: The primary oxidation product would be 1-octen-4-one . You can tentatively identify this by its mass spectrum, which would show a molecular ion corresponding to a loss of two hydrogen atoms from this compound.
-
Troubleshooting Steps:
-
Confirm the Structure: If possible, obtain a standard of 1-octen-4-one to compare retention times and mass spectra.
-
Review Storage Conditions: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)? Was it protected from light? Was the container properly sealed? Exposure to air and light can accelerate oxidation. The safety data sheet for the related compound 1-octen-3-ol recommends storing it in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[10][11]
-
Check for Contaminants: Could the new peak be from a contaminant in the original sample or introduced during sampling?
-
Q3: I am running a thermal stress study on a formulation containing this compound and observing multiple new peaks. How can I identify them?
A3: Thermal stress can lead to a more complex degradation profile than simple oxidation.
-
Expected Degradation Products:
-
Dehydration Products: Look for peaks corresponding to octadienes . The mass spectra of these compounds will have a molecular weight of 110.22 g/mol . Multiple isomers are possible.
-
Isomerization Products: The double bond in this compound could migrate, leading to the formation of other octenol isomers. These would have the same mass as this compound but different retention times.
-
Oxidation Products: If oxygen is present, you may also see oxidation products like 1-octen-4-one.
-
-
Analytical Approach:
-
GC-MS is the primary tool. Analyze the fragmentation patterns in the mass spectra to propose structures for the new peaks.
-
Utilize Mass Spectral Libraries: Compare your experimental spectra against libraries like NIST for tentative identifications.[12]
-
Consider Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide more detailed structural information to help differentiate between isomers.
-
Q4: Are there any specific safety concerns I should be aware of when handling potentially degraded this compound samples?
A4: Yes. While this compound itself is classified as an irritant, its degradation products may have different toxicological profiles.[13]
-
Oxidation Products: α,β-Unsaturated ketones, which could potentially form from further isomerization and oxidation, are often more reactive and potentially more toxic than their saturated counterparts.
-
General Precautions: Always handle samples in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for this compound and any known degradation products for specific handling instructions.[11][13]
II. Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Inconsistent Results in this compound Stability Studies
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in degradation rates between replicate samples. | Inconsistent storage conditions (light, temperature, oxygen exposure). | 1. Ensure all samples are stored under identical, controlled conditions. 2. Use sealed vials with an inert headspace (e.g., nitrogen or argon). 3. Wrap vials in foil to protect from light. |
| Non-homogenous sample matrix. | 1. Ensure the sample is well-mixed before taking aliquots. 2. For solid or semi-solid matrices, consider appropriate extraction methods to ensure representative sampling. | |
| Unexpectedly rapid degradation. | Presence of catalytic impurities (e.g., trace metals). | 1. Use high-purity solvents and reagents. 2. If the matrix is complex, consider potential catalytic components within the matrix itself. |
| Incorrect initial concentration measurement. | 1. Verify the accuracy of your analytical method for the initial time point (T=0). 2. Prepare standards and controls to run alongside your samples. |
Guide 2: Difficulty in Identifying Degradation Products by GC-MS
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-eluting peaks. | Inadequate chromatographic separation. | 1. Optimize the GC temperature program (e.g., slower ramp rate). 2. Use a different polarity GC column.[14][15] 3. Consider derivatization of the alcohol and potential degradation products to improve separation. |
| Ambiguous mass spectra. | Low concentration of degradation products. | 1. Concentrate the sample using appropriate techniques (e.g., solid-phase microextraction (SPME) or solvent evaporation).[14] 2. Use a more sensitive mass spectrometer or operate in a selected ion monitoring (SIM) mode if you have target masses. |
| Isomeric compounds with similar fragmentation patterns. | 1. Compare retention indices with literature values if available. 2. If standards are not available, consider derivatization to create unique mass spectral features. 3. If available, utilize high-resolution mass spectrometry to obtain accurate mass measurements and predict elemental compositions. |
III. Experimental Protocols & Workflows
Protocol 1: General Workflow for a Forced Degradation Study of this compound
This workflow outlines the key steps for investigating the degradation of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Step-by-Step GC-MS Analysis of this compound Degradation
This protocol provides a starting point for the analysis of this compound and its degradation products. Optimization will be required based on your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration within the linear range of your instrument.
-
Add an internal standard (e.g., 2-octanol or another compound not present in your sample) for accurate quantification.[16]
-
For complex matrices, consider extraction techniques like solid-phase microextraction (SPME) or liquid-liquid extraction.[14]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Integrate the peaks for this compound and any new degradation products.
-
Identify degradation products by comparing their mass spectra to a reference library (e.g., NIST).[12]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
IV. Predicted Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on the chemistry of secondary allylic alcohols.
Caption: Predicted primary oxidation pathway of this compound.
Caption: Potential thermal degradation pathways of this compound.
V. References
-
Technological Optimization of Fermented Siniperca chuatsi Fish Processing Focused on Formation of Garlic Clove-Structural Muscle Flakes and Flavor Profiles - MDPI. (n.d.). Available at: [Link]
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Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (2025-05-22). Available at: [Link]
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Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. (n.d.). Available at: [Link]
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This compound | C8H16O | CID 142471 - PubChem. (n.d.). Available at: [Link]
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This compound - NIST WebBook. (n.d.). Available at: [Link]
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New Trends in the Use of Volatile Compounds in Food Packaging - MDPI. (n.d.). Available at: [Link]
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The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC - NIH. (2022-08-08). Available at: [Link]
-
Oxidation of Alcohols - Chemistry LibreTexts. (2024-03-17). Available at: [Link]
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Effect of alcohols on the degradation of crosslinked unsaturated polyester in sub-critical water | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
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(PDF) The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment - ResearchGate. (2025-08-05). Available at: [Link]
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Allylic Alcohols | Research Starters - EBSCO. (n.d.). Available at: [Link]
-
TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS - Military Medical Science Letters. (2016-12-16). Available at: [Link]
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Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study - NIH. (2024-02-06). Available at: [Link]
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Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M... - ResearchGate. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Deterioration of plant volatile organic compounds in food: Consequence, mechanism, detection, and control | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. (n.d.). Available at: [Link]
-
BIODEGRADABILITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic a - ChemView. (n.d.). Available at: [Link]
-
(PDF) Toxic alcohols: Aliphatic unsaturated alcohols. - ResearchGate. (2016-12-16). Available at: [Link]
-
Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics - MDPI. (n.d.). Available at: [Link]
-
Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors - ResearchGate. (2025-08-07). Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015-05-21). Available at: [Link]
-
Biodegradation of C7 and C8 iso-alkanes under methanogenic conditions - PubMed. (n.d.). Available at: [Link]
-
Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence - MDPI. (2020-10-20). Available at: [Link]
-
Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols - Lancashire Online Knowledge. (n.d.). Available at: [Link]
-
Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Available at: [Link]
-
Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. (n.d.). Available at: [Link]
-
Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios - ResearchGate. (2025-08-06). Available at: [Link]
-
Improved production of fatty alcohols in cyanobacteria by metabolic engineering. (2025-08-07). Available at: [Link]
-
Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC - PubMed Central. (2022-02-09). Available at: [Link]
-
GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor - PubMed. (n.d.). Available at: [Link]
-
This compound, 40575-42-6 - The Good Scents Company. (n.d.). Available at: [Link]
-
1-Octen-3-ol. (n.d.). Available at: [Link]
-
Scheme of the main factors affecting the release of volatile compounds from food packaging. (n.d.). Available at: [Link]
-
Analysis of Volatiles in Food Products - MDPI. (2021-09-17). Available at: [Link]
-
10.2 Reactions of the alcohols (combustion and oxidation) SL - YouTube. (2016-07-26). Available at: [Link]
-
Saturated and Unsaturated Dietary Fats Differentially Modulate Ethanol-Induced Changes in Gut Microbiome and Metabolome in a Mouse Model of Alcoholic Liver Disease - NIH. (n.d.). Available at: [Link]
-
Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives - Morressier. (2022-03-24). Available at: [Link]
Sources
- 1. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. Biodegradation of C7 and C8 iso-alkanes under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. This compound [webbook.nist.gov]
- 13. This compound | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Technological Optimization of Fermented Siniperca chuatsi Fish Processing Focused on Formation of Garlic Clove-Structural Muscle Flakes and Flavor Profiles [mdpi.com]
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- 16. ttb.gov [ttb.gov]
Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Catalysis: Unveiling the Potential of 1-Octen-4-ol and its Contemporaries
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Asymmetric catalysis has emerged as a powerful tool in this pursuit, with chiral alcohols playing a central role as catalysts, ligands, and chiral auxiliaries. This guide provides an in-depth technical comparison of 1-octen-4-ol and other prominent chiral alcohols, including menthol and BINOL, in the context of asymmetric catalysis. By examining their structural attributes, performance in key transformations, and underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Role of Chirality in Catalysis: A Primer
Chirality, or 'handedness', is a fundamental property of molecules that dictates their three-dimensional arrangement. In asymmetric catalysis, a chiral catalyst or auxiliary creates a chiral environment that favors the formation of one enantiomer of a product over the other. Chiral alcohols, with their inherent stereocenters and versatile functional groups, are particularly well-suited for this purpose. They can coordinate to metal centers, act as hydrogen-bond donors, or be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.
This compound: An Emerging Chiral Building Block
This compound, a secondary allylic alcohol, presents a unique combination of structural features: a stereogenic center bearing a hydroxyl group, a vinyl group, and a butyl chain. While not as extensively studied as other chiral alcohols, its potential in asymmetric synthesis is noteworthy. The presence of both a hydroxyl group for coordination or activation and a reactive olefinic bond makes it an intriguing candidate for a variety of transformations.
Synthesis of Enantiopure this compound:
The utility of any chiral molecule in asymmetric catalysis is contingent upon its availability in high enantiomeric purity. Enantiomerically enriched this compound can be synthesized via several methods, including the asymmetric reduction of 1-octen-4-one or through kinetic resolution of the racemic alcohol.
Comparative Analysis of Chiral Alcohols in Key Asymmetric Transformations
To provide a comprehensive comparison, we will examine the performance of this compound (where data is available or can be extrapolated from similar structures), (-)-menthol, and (R)-BINOL in three cornerstone asymmetric reactions: the Diels-Alder reaction, the reduction of prochiral ketones, and the Sharpless asymmetric epoxidation.
The Asymmetric Diels-Alder Reaction: A Powerful C-C Bond Forming Tool
The Diels-Alder reaction is a classic method for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries are often employed to control the facial selectivity of the dienophile.
Conceptual Application of this compound as a Chiral Auxiliary:
While specific data for this compound in Diels-Alder reactions is limited in readily available literature, we can conceptualize its application. Acrylate or fumarate esters of (R)- or (S)-1-octen-4-ol could be prepared and subjected to cycloaddition with various dienes. The stereodirecting ability would stem from the steric hindrance provided by the butyl group and the potential for hydrogen bonding interactions involving the hydroxyl group (if unmasked).
Performance Comparison with (-)-Menthol and BINOL-derived Catalysts:
| Chiral Auxiliary/Catalyst | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (-)-Menthol Acrylate | Acrylate | Cyclopentadiene | TiCl₄ | 72-85% d.e. | High | [1] |
| (-)-8-Phenylmenthol Acrylate | Acrylate | Cyclopentadiene | TiCl₄ | >99% d.e. | 91 | [2] |
| (R)-BINOL-Ti Complex | Acrolein | Cyclopentadiene | (R)-BINOL-TiCl₂ | 95% e.e. | 87 | [3] |
Analysis of Performance:
(-)-Menthol, a readily available chiral alcohol, provides moderate to good diastereoselectivity in Diels-Alder reactions.[1] The development of derivatives like 8-phenylmenthol significantly improves stereocontrol, demonstrating the impact of modifying the steric environment around the chiral center.[2] In contrast, BINOL-derived Lewis acid catalysts offer excellent enantioselectivity, acting catalytically rather than as a stoichiometric auxiliary.[3] The rigid C₂-symmetric structure of BINOL creates a well-defined chiral pocket that effectively shields one face of the dienophile.
The hypothetical performance of this compound as a chiral auxiliary would likely fall somewhere between that of menthol and its more sterically demanding derivatives. The flexibility of the butyl chain might lead to lower diastereoselectivity compared to the rigid cyclohexyl ring of menthol.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Auxiliary
A general procedure for a Lewis acid-catalyzed Diels-Alder reaction using a chiral auxiliary-derived acrylate is as follows:
-
To a solution of the chiral acrylate (1.0 equiv) in a dry, inert solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv).
-
The mixture is stirred for 30 minutes, followed by the addition of the diene (1.5 equiv).
-
The reaction is stirred at -78 °C for several hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the Diels-Alder adduct.
-
The chiral auxiliary can then be cleaved by methods such as hydrolysis or reduction to afford the enantiomerically enriched product.
Sources
A comparative study of different synthetic methodologies for 1-Octen-4-ol
Introduction: The Significance of 1-Octen-4-ol
This compound is a chiral allylic alcohol of significant interest in the fields of fine chemicals, fragrance, and asymmetric synthesis. Its structure, featuring both a terminal double bond and a stereogenic center at the C-4 position, makes it a versatile building block for the synthesis of more complex molecules. The olefinic handle allows for a variety of transformations such as epoxidation, dihydroxylation, and metathesis, while the chiral secondary alcohol is a key pharmacophore in many biologically active compounds. The demand for enantiomerically pure forms of such molecules necessitates a thorough understanding of the synthetic routes available for their preparation, each with its own set of advantages and limitations.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing this compound. We will explore two principal pathways: the construction of the carbon skeleton via organometallic addition and the functional group interconversion approach through the reduction of a ketone precursor. Each methodology will be evaluated based on its efficiency, selectivity, scalability, and capacity for stereochemical control.
Methodology 1: Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds. The synthesis of this compound via this method involves the nucleophilic addition of an allyl organometallic reagent to a C5 aldehyde, namely pentanal. This approach builds the C8 carbon skeleton in a single, convergent step.
Retrosynthetic Analysis & Mechanistic Rationale
The disconnection of the C3-C4 bond in this compound logically leads to two synthons: an allyl nucleophile and a pentanal-derived electrophile. The most common and practical choice for the nucleophile is an allylmagnesium halide (Grignard reagent).
The mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic carbonyl carbon of pentanal. This addition forms a magnesium alkoxide intermediate through a six-membered ring transition state. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.
Caption: Mechanism of this compound synthesis via Grignard reaction.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established procedures for the synthesis of allyl Grignard reagents and their subsequent reaction with aldehydes.[1][2]
-
Preparation of Allylmagnesium Bromide:
-
A three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
The system is flushed with dry nitrogen. A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is often initiated by gentle warming.
-
Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The resulting grey-black solution is the Grignard reagent. Yields for this step typically range from 79-89%.[1]
-
-
Reaction with Pentanal:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
-
Methodology 2: Synthesis via Reduction of 1-Octen-4-one
An alternative and powerful strategy involves the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 1-octen-4-one. This pathway is particularly advantageous for accessing enantiomerically pure this compound through the use of chiral reducing agents or catalysts.
Step A: Synthesis of the Precursor, 1-Octen-4-one
The primary challenge of this route is the efficient synthesis of the 1-octen-4-one precursor. While this specific ketone is not widely commercially available, it can be prepared through several established methods, most notably through the oxidation of this compound itself or by the coupling of an organometallic reagent with a pentanoyl derivative. For the purpose of a de novo synthesis, we will consider the oxidation of a racemic sample of the alcohol, which can be prepared via the Grignard method described previously.
Oxidation Method: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[3][4][5][6] It operates at low temperatures, which minimizes side reactions.
-
Mechanism: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (NEt₃), is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the ketone, dimethyl sulfide, and carbon dioxide.
Caption: Two-stage workflow for synthesizing this compound via a ketone intermediate.
Experimental Protocol: Swern Oxidation
-
A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
A solution of DMSO (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of racemic this compound (1.0 eq) in DCM is added slowly, and the reaction is stirred for 30-45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes, then allowed to warm to room temperature.
-
Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield crude 1-octen-4-one, which can be purified by column chromatography.
Step B: Selective 1,2-Reduction of 1-Octen-4-one
With the enone in hand, the final step is a selective reduction of the ketone carbonyl without affecting the carbon-carbon double bond. This can be achieved either to produce a racemic mixture or, more importantly, a single enantiomer.
1. Achiral (Racemic) Reduction: Luche Reduction
The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones. It employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting hydride attack at the carbonyl carbon (1,2-addition) over conjugate addition (1,4-addition). This method is high-yielding, fast, and operationally simple.
2. Asymmetric (Enantioselective) Reduction
Creating a specific stereoisomer of this compound requires an asymmetric reduction. This is a vast field of research, with several highly reliable methods.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., borane-THF or catecholborane). The catalyst coordinates to both the borane and the ketone, positioning the carbonyl group for a highly enantioselective hydride transfer.
-
Noyori Asymmetric Hydrogenation: This powerful technique uses chiral ruthenium-diphosphine-diamine catalysts (e.g., Ru-BINAP complexes) to perform asymmetric transfer hydrogenation from a hydrogen source like isopropanol or formic acid.[7][8][9] It is known for its high efficiency and exceptional enantioselectivity for a wide range of ketones.
-
Other Transition-Metal Catalysts: A variety of other chiral catalysts based on iridium, rhodium, and copper have been developed for the highly enantioselective hydrogenation or transfer hydrogenation of enones to provide chiral allylic alcohols.[10][11]
Comparative Analysis
| Feature | Grignard Synthesis (AllylMgBr + Pentanal) | Ketone Reduction Pathway |
| Overall Yield | Moderate to Good (typically 60-85%) | Variable; depends on both oxidation and reduction steps. Can be high overall (>75%). |
| Starting Materials | Allyl bromide, magnesium, pentanal. | Racemic this compound or other precursors for 1-octen-4-one; various oxidants and reductants. |
| Number of Steps | 1-2 steps (Grignard formation and reaction). | 2+ steps (ketone synthesis, then reduction). |
| Stereochemical Control | Produces a racemic mixture. Asymmetric variants exist but can be complex. | Excellent. The reduction step is ideal for introducing chirality using well-established asymmetric catalysts (CBS, Noyori, etc.), often with >95% ee. |
| Scalability | Good. Grignard reactions are widely used in industry, but can be challenging due to their exothermic nature and moisture sensitivity. | Excellent. Catalytic asymmetric hydrogenations are highly scalable and often used in pharmaceutical manufacturing. |
| Key Advantage | Convergent and direct construction of the carbon skeleton. | High degree of stereochemical control, access to enantiopure products. |
| Key Disadvantage | Limited direct control over stereochemistry. | Requires synthesis of the ketone precursor, adding steps to the sequence. |
Conclusion and Recommendation
The choice of synthetic methodology for this compound depends critically on the desired outcome, particularly with respect to stereochemistry.
Caption: Decision flowchart for selecting a synthetic route to this compound.
For the production of racemic this compound for general use or as a starting material for further derivatization where the stereocenter will be altered, the Grignard synthesis is the most direct and efficient method. Its convergent nature and reasonable yields make it an excellent choice for accessing the target molecule's carbon skeleton quickly.
For researchers and drug development professionals requiring enantiomerically pure (R)- or (S)-1-Octen-4-ol , the ketone reduction pathway is unequivocally superior. Although it involves more synthetic steps, the ability to employ powerful and well-documented asymmetric reduction catalysts in the final step provides access to the chiral alcohol with high enantiomeric excess. The scalability and reliability of catalytic asymmetric hydrogenation make this the preferred route for producing high-value, enantiopure material.
References
- Majee, A., Das, A. R., & Ranu, B. C. (1998). Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio- and stereoselectivity. Indian Journal of Chemistry, 37B, 731-736.
- Mandler, D. (2018). The Oppenauer Oxidation.
- Alfa Chemistry. (n.d.). Swern Oxidation.
- Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- BYJU'S. (n.d.). Oppenauer Oxidation Mechanism.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Wikipedia. (2023, November 26).
- Nait Ajjou, A., & Pinet, J.-L. (2005). Oppenauer-type oxidation of secondary alcohols catalyzed by homogeneous water-soluble complexes. Canadian Journal of Chemistry, 83(6), 716-722.
- Sbircea, L., Sharma, N. D., Clegg, W., Harrington, R. W., Horton, P. N., Hursthouse, M. B., Apperley, D. C., Boyd, D. R., & James, S. L. (2008). Chemoenzymatic synthesis of chiral 4,4′-bipyridyls and their metal–organic frameworks.
- Zhang, W., et al. (2021). A chemo-enzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionality. New Journal of Chemistry, 45(1), 123-130.
- Dias, L. C., Giacomini, R., Meira, P. R. R., Ferreira, E., Ferreira, A. A., Diaz, G., dos Santos, D. R., & Steil, L. J. (2003). High 1,4-syn-induction in the addition of chiral allyltrichlorostannanes to chiral aldehydes. ARKIVOC, 2003(10), 240-261.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
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Sciencemadness Discussion Board. (2013, December 10). Allyl alcohol in 70% yield. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted carbonyl compounds by 1,4-additions. Retrieved from [Link]
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- ACS Publications. (2021). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. ACS Sustainable Chemistry & Engineering.
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- Royal Society of Chemistry. (2021).
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- Nobel Foundation. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org.
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A Comparative Guide to the Biological Efficacy of Chiral Octenols: A Case Study of 1-Octen-3-ol and the Research Gap for 1-Octen-4-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide addresses the comparative biological efficacy of the enantiomers of 1-octen-4-ol. However, a comprehensive review of the current scientific literature reveals a significant gap in experimental data directly comparing the biological activities of (R)-1-Octen-4-ol and (S)-1-Octen-4-ol. In light of this, we will first provide the available information on this compound. Subsequently, to illustrate the principles of stereospecificity and its impact on biological function in closely related molecules, this guide will present a detailed comparative analysis of the well-researched enantiomers of 1-octen-3-ol. This will serve as a valuable case study and a framework for potential future investigations into this compound.
This compound: An Overview
This compound is a volatile organic compound with the chemical formula C8H16O. It is a secondary alcohol and a positional isomer of the more extensively studied 1-octen-3-ol. While information on its biological activity is limited, it is recognized as a potential irritant to the skin, eyes, and respiratory system.
The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule (designated as (R) and (S)), can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. This can lead to differences in efficacy, metabolism, and toxicity.
A Case Study: (R)-1-Octen-3-ol vs. (S)-1-Octen-3-ol
While data on this compound enantiomers is scarce, extensive research on its isomer, 1-octen-3-ol, provides a compelling example of enantioselective bioactivity. 1-Octen-3-ol, commonly known as mushroom alcohol, is a semiochemical that plays a crucial role in the interaction between various organisms.
Comparative Biological Efficacy: Insect Attraction and Repulsion
One of the most well-documented differences between the enantiomers of 1-octen-3-ol lies in their interaction with insects, particularly mosquitoes.
-
(R)-1-Octen-3-ol as an Attractant: Field studies have demonstrated that the (R)-(-)-1-octen-3-ol enantiomer is a significantly more potent attractant for many species of mosquitoes compared to the (S)-(+)-enantiomer.[1] Traps baited with the (R)-enantiomer have been shown to capture a greater number of mosquitoes.[1] This suggests that the olfactory receptors of these insects have a specific stereochemical requirement for binding.
-
(S)-1-Octen-3-ol's Varied Role: In contrast, the (S)-enantiomer is often found to be equally or only slightly more attractive than a control with carbon dioxide alone.[1] In some cases, it has even been suggested to have repellent properties against certain mosquito species.
The differential effects of 1-octen-3-ol enantiomers are not limited to mosquitoes. Studies on sandflies have also indicated that the (R)-form is a more effective kairomone for certain species, such as Phlebotomus martini.
Comparative Biological Efficacy: Antifungal Activity
The enantiomers of 1-octen-3-ol also exhibit differential activity against various fungal species. This has significant implications for food preservation and agriculture.
-
Differential Inhibition of Spore Germination and Growth: Research on several Penicillium isolates has shown that the (R)-form of 1-octen-3-ol can be more effective at reducing spore germination and inhibiting colony growth compared to the (S)-enantiomer for a number of the isolates tested.[2]
Table 1: Summary of Comparative Biological Efficacy of 1-Octen-3-ol Enantiomers
| Biological Activity | (R)-1-Octen-3-ol | (S)-1-Octen-3-ol | Key Organisms |
| Insect Attraction | Potent Attractant[1] | Weak Attractant/Repellent | Mosquitoes, Sandflies |
| Antifungal Activity | More potent inhibitor of spore germination and colony growth in some species[2] | Less potent inhibitor in some species | Penicillium species[2] |
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for evaluating the differential effects of chiral molecules like this compound on insects and fungi.
Protocol 1: Mosquito Attraction Assay (Field Study)
Objective: To determine the relative attractiveness of (R)-1-Octen-4-ol and (S)-1-Octen-4-ol to mosquito populations.
Materials:
-
CDC light traps (or similar)
-
Lures containing (R)-1-Octen-4-ol, (S)-1-Octen-4-ol, a racemic mixture, and a solvent control.
-
Carbon dioxide source (e.g., dry ice)
-
Collection bags
-
Microscope for mosquito identification
Procedure:
-
Select a suitable field site with a known mosquito population.
-
Set up a transect of traps at least 50 meters apart to avoid interference.
-
Randomly assign one of the four lure types to each trap.
-
Add a consistent amount of carbon dioxide to each trap as a co-attractant.
-
Activate the traps at dusk and collect the captured mosquitoes at dawn.
-
Repeat the experiment over several nights, rotating the position of the lures to account for spatial variability.
-
Identify and count the number of mosquitoes of each species captured in each trap.
-
Statistically analyze the data to compare the mean number of mosquitoes captured for each lure type.
Protocol 2: Fungal Growth Inhibition Assay (In Vitro)
Objective: To assess the comparative efficacy of (R)-1-Octen-4-ol and (S)-1-Octen-4-ol in inhibiting the growth of a target fungal species.
Materials:
-
Pure cultures of the target fungus (e.g., Aspergillus niger, Penicillium chrysogenum)
-
Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar)
-
(R)-1-Octen-4-ol and (S)-1-Octen-4-ol of high purity
-
Solvent (e.g., ethanol, DMSO)
-
Incubator
Procedure:
-
Prepare a spore suspension of the target fungus in sterile water.
-
Inoculate the center of each agar plate with a small, standardized volume of the spore suspension.
-
Prepare serial dilutions of each enantiomer in the chosen solvent.
-
Apply a sterile filter paper disc to the center of each inoculated plate.
-
Pipette a standardized volume of each enantiomer dilution (or solvent control) onto the corresponding filter paper disc.
-
Seal the plates and incubate at the optimal growth temperature for the fungus.
-
Measure the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented) at regular intervals.
-
Calculate the Minimum Inhibitory Concentration (MIC) for each enantiomer.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the described protocols.
Caption: Workflow for Fungal Growth Inhibition Assay.
Conclusion and Future Directions
The differential biological activities of the enantiomers of 1-octen-3-ol underscore the importance of stereochemistry in chemical ecology and pharmacology. While this guide provides a framework for understanding and investigating such differences, it also highlights a critical knowledge gap concerning this compound.
Future research should focus on the stereoselective synthesis of (R)- and (S)-1-octen-4-ol and a subsequent systematic evaluation of their biological activities. Such studies would not only contribute to a more comprehensive understanding of the structure-activity relationships of volatile organic compounds but could also lead to the development of more effective and specific agents for pest management, food preservation, and potentially even therapeutic applications.
References
-
Effects of R and S enantiomers of 1-octen-3-ol on the number of CFUs... - ResearchGate. Available at: [Link]
-
Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed. Available at: [Link]
-
Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies - Frontiers. Available at: [Link]
Sources
Executive Summary
This guide addresses the technical challenge of distinguishing 1-Octen-4-ol (a homoallylic alcohol) from its ubiquitous isomer, 1-Octen-3-ol (Mushroom Alcohol). While 1-Octen-3-ol is a well-documented fungal metabolite and mosquito attractant, this compound often appears as a cryptic peak in lipid oxidation profiles or as a synthetic impurity.
This document provides a self-validating system for researchers to confirm the identity of this compound using mass spectrometry fragmentation rules (Alpha-Cleavage Logic) and retention indexing, ensuring accurate data reporting in metabolomics and flavor chemistry.
Part 1: Chemical Identity & Structural Logic
To validate findings related to this compound, one must first understand its structural relationship to the standard alternative, 1-Octen-3-ol. The position of the hydroxyl group relative to the alkene dictates both the biosynthetic origin and the analytical signature.
| Feature | This compound (The Analyte) | 1-Octen-3-ol (The Alternative) |
| Structure | Homoallylic Alcohol | Allylic Alcohol |
| Formula | CH2=CH-CH2-CH(OH)-C4H9 | CH2=CH-CH(OH)-C5H11 |
| Conjugation | Isolated (Double bond at C1, OH at C4) | Conjugated System (Double bond at C1, OH at C3) |
| Origin | Non-enzymatic lipid autoxidation; Synthetic | Enzymatic oxidation (Lipoxygenase/Hydroperoxide lyase) |
| Odor Profile | Oily, fatty, vegetative (Green) | Intense earthy, mushroom, metallic |
Isomeric Synthesis Pathways
The definitive method to validate the presence of this compound is to synthesize an authentic standard, as commercial availability is lower than the 3-ol isomer.
-
This compound Synthesis: Grignard reaction of Allylmagnesium bromide with Pentanal .
-
1-Octen-3-ol Synthesis: Grignard reaction of Vinylmagnesium bromide with Hexanal .
Figure 1: Retrosynthetic analysis showing the distinct Grignard fragments required for each isomer.
Part 2: Analytical Cross-Validation (Mass Spectrometry)
The most reliable method for cross-validating these isomers without a physical standard is Mass Spectrometry (EI, 70eV) , relying on the Alpha-Cleavage Rule .
The Alpha-Cleavage Mechanism
In electron ionization (EI), alcohols preferentially cleave at the bond adjacent to the hydroxyl-bearing carbon (the alpha carbon). The charge remains on the oxygen-containing fragment (oxonium ion).
-
1-Octen-3-ol (Alternative):
-
Cleavage occurs at C3.
-
Loss of the larger alkyl group (Pentyl,
, Mass 71). -
Base Peak:
(CH2=CH-CH=OH+).
-
-
This compound (Target):
-
Cleavage occurs at C4.
-
Loss of the larger alkyl group (Butyl,
, Mass 57). -
Base Peak:
(CH2=CH-CH2-CH=OH+).
-
Validation Rule: If your mass spectrum shows a base peak of 57 , it is likely the 3-ol. If the base peak shifts to 71 (or shows significant abundance of 71/41 allyl), it confirms the 4-ol structure.
Figure 2: Mass Spectral Fragmentation logic distinguishing the two isomers based on alpha-cleavage.
Part 3: Experimental Performance & Data Comparison
This section compares the chromatographic behavior and sensory properties.[1]
Table 1: Chromatographic & Sensory Metrics
| Metric | This compound | 1-Octen-3-ol | Validation Note |
| RI (DB-5/Non-polar) | ~985 - 995 | 974 - 980 | 3-ol usually elutes earlier due to steric shielding of OH by the vinyl group. |
| RI (Wax/Polar) | ~1450 - 1470 | 1445 - 1455 | Separation is difficult on polar columns; MS is required. |
| Base Peak (m/z) | 71 | 57 | CRITICAL DIFFERENTIATOR |
| Secondary Ions | 41 (Allyl), 87 | 72, 43 | 41 is prominent in 4-ol due to allyl tail. |
| Odor Threshold | Moderate (ppm range) | Ultra-Low (ppb range) | 3-ol is detectable at trace levels; 4-ol requires concentration. |
| Odor Description | Green, Vegetative, Oily | Mushroom, Earthy, Metallic | 3-ol is the "Mushroom" standard. |
Part 4: Experimental Protocol (Synthesis & Validation)
To scientifically validate this compound in a sample, you should synthesize a reference standard if one is not commercially available.
Protocol: Grignard Synthesis of this compound
Objective: Synthesize authentic this compound to determine Retention Index (RI) and MS fragmentation patterns for library matching.
Reagents:
-
Allyl bromide (CAS: 106-95-6)
-
Pentanal (CAS: 110-62-3)
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride (
)
Workflow:
-
Activation: Flame-dry a 3-neck round bottom flask under Nitrogen (
). Add Magnesium turnings (1.1 eq) and cover with anhydrous ether. -
Initiation: Add a crystal of iodine. Add 10% of the Allyl Bromide solution dropwise until the ether boils (exothermic initiation).
-
Grignard Formation: Add the remaining Allyl Bromide (1.0 eq) slowly to maintain gentle reflux. Stir for 30 mins.
-
Chemical Species: Allylmagnesium bromide formed.[2]
-
-
Addition: Cool to 0°C. Add Pentanal (0.9 eq) dissolved in ether dropwise over 20 mins.
-
Hydrolysis: Quench the reaction with saturated
(aq). -
Extraction: Extract the organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Distill or perform Flash Chromatography (Hexane:Ethyl Acetate 9:1).
Validation Step: Inject the synthesized product into GC-MS.
-
Pass Criteria: Single peak, Base Peak m/z 71.
-
Fail Criteria: Base Peak m/z 57 (Indicates contamination or wrong starting material).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18827, 1-Octen-3-ol. Retrieved from [Link]
-
The Good Scents Company (2023). 1-octen-3-ol (Mushroom Alcohol) Odor Profile and Data. Retrieved from [Link]
-
MDPI (2022). Biosynthesis of 1-octen-3-ol by a Multifunctional Fatty Acid Dioxygenase in Agaricus bisporus.[5][6] (Describes the enzymatic pathway for the 3-ol isomer, contrasting with the non-enzymatic 4-ol). Retrieved from [Link][7][8]
-
NIST Chemistry WebBook. Mass Spectrum of 1-Octen-3-ol (Standard Reference Data). Retrieved from [Link]
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A Comparative Review of Reported Reaction Yields for 1-Octen-4-ol in the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive Synthesis of 1-Octen-4-ol
This compound, a secondary allylic alcohol, presents a unique synthetic challenge due to the potential for isomerization and side reactions inherent in its structure. While its close relative, 1-octen-3-ol, is a well-documented natural product with established synthetic routes, the scientific literature is surprisingly sparse regarding the specific synthesis and corresponding reaction yields for this compound. This guide provides a comparative review of plausible synthetic strategies for this compound, drawing upon established methodologies for analogous secondary allylic alcohols and the limited data available for its structural isomer. We will delve into the mechanistic rationale behind these approaches, present detailed experimental protocols for analogous transformations, and offer a critical perspective on the anticipated yields and potential challenges.
Plausible Synthetic Pathways and Anticipated Yields
Two primary retrosynthetic disconnections are considered for the synthesis of this compound: the formation of the C4-C5 bond via a nucleophilic addition to an aldehyde, and the reduction of a corresponding α,β-unsaturated ketone.
Grignard Reaction: A Viable but Potentially Low-Yielding Approach
The reaction of an organometallic reagent with an aldehyde is a cornerstone of alcohol synthesis.[1][2] For this compound, this would involve the reaction of allylmagnesium bromide with butanal.
Reaction Scheme:
Expertise & Experience: The primary challenge in this synthesis is the highly reactive nature of the Grignard reagent, which can lead to side reactions such as enolization of the aldehyde and Wurtz-type coupling.[3][4] The preparation of allylmagnesium bromide itself requires careful temperature control to minimize the formation of 1,5-hexadiene.[3] While no specific yield for the synthesis of this compound via this method has been reported in the literature, data for the analogous synthesis of 1-octen-3-ol (from acrolein and pentylmagnesium bromide) shows yields in the range of 65-85%.[5] However, the increased steric hindrance of butanal compared to acrolein might lead to a slightly lower yield for this compound.
Trustworthiness: A self-validating protocol for this type of reaction would involve rigorous purification of the product, for instance by fractional distillation under reduced pressure, and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity, and to quantify any byproducts.
Experimental Protocol (Analogous Synthesis of 1-Octen-3-ol):
A detailed protocol for the synthesis of the closely related 1-octen-3-ol via a Grignard reaction is available, reporting a yield of 65%.[6] This provides a valuable, albeit indirect, reference for researchers attempting the synthesis of this compound.
Reduction of 1-Octen-4-one: A Promising High-Yield Alternative
The selective reduction of an α,β-unsaturated ketone, 1-octen-4-one, to the corresponding allylic alcohol offers a potentially more controlled and higher-yielding pathway.
Reaction Scheme:
Expertise & Experience: The key to this approach is the choice of reducing agent to achieve chemoselective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond.[7][8] Common reagents for this transformation include sodium borohydride (often in the presence of a cerium salt, known as the Luche reduction), lithium aluminium hydride (at low temperatures), and various catalytic hydrogenation methods.[9] For the analogous reduction of 1-octen-3-one to 1-octen-3-ol, a high yield of 90% has been reported.[5][6] This suggests that the reduction of 1-octen-4-one could also be a high-yielding process.
Trustworthiness: The success of this reaction is contingent on the selective reduction of the ketone. A self-validating protocol would involve careful monitoring of the reaction by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material and to detect the formation of any over-reduced (saturated alcohol) or isomerized products.
Experimental Protocol (General Procedure for Chemoselective Reduction):
While a specific protocol for 1-octen-4-one is not available, a general and environmentally friendly method for the chemoselective reduction of α,β-unsaturated ketones to allylic alcohols using ammonia borane (H₃N•BH₃) under catalyst-free conditions has been described.[8] This method offers a promising avenue for the synthesis of this compound.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield (Analogous) | Advantages | Disadvantages |
| Grignard Reaction | Butanal, Allylmagnesium Bromide | 65-85% (for 1-octen-3-ol)[5] | Readily available starting materials. | Potential for side reactions, requires careful control of reaction conditions. |
| Reduction of Ketone | 1-Octen-4-one, Selective Reducing Agent (e.g., NaBH₄/CeCl₃, H₃N•BH₃) | 90% (for 1-octen-3-ol)[5][6] | Potentially higher yield and selectivity. | Requires synthesis of the starting ketone. |
Conclusion and Future Outlook
The synthesis of this compound remains an underexplored area in the chemical literature. Based on established methodologies for similar compounds, both the Grignard reaction with butanal and the selective reduction of 1-octen-4-one present viable synthetic strategies. The reduction of the corresponding ketone appears to be the more promising route in terms of potential yield and selectivity, drawing a strong parallel to the high-yielding synthesis of its isomer, 1-octen-3-ol.
For researchers and professionals in drug development, the lack of reported data for this compound highlights an opportunity for novel synthetic exploration. Future work should focus on the systematic investigation of these proposed routes, with a thorough analysis of reaction conditions, catalyst or reagent screening, and detailed yield and purity assessments. Such studies would not only fill a gap in the existing literature but also provide valuable insights into the controlled synthesis of structurally similar and potentially bioactive molecules.
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The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - MDPI. [Link]
-
Reformatsky Reaction - Chemistry LibreTexts. [Link]
-
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Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PubMed Central. [Link]
-
Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors - ResearchGate. [Link]
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Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor II: impact of delaminated-zeolite catalyst surface area and structural integrity on catalytic performance - Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. [Link]
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Isopropyl alcohol - Wikipedia. [Link]
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Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. [Link]
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Reformatsky reaction - BYJU'S. [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. [Link]
-
Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed. [Link]
-
Preparation and Reactions of Masked Allylic Organozinc Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Homoallylic alcohol synthesis by 1,2-addition or C-C coupling - Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Octen-4-ol
Navigating the lifecycle of laboratory reagents extends beyond their application in discovery; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Octen-4-ol, ensuring the safety of personnel and the protection of our environment. Here, we move beyond mere procedural lists to explain the causality behind each recommendation, grounding our advice in established safety principles and regulatory standards.
Immediate Safety Profile & Chemical Properties
Before handling this compound for any purpose, including disposal, it is crucial to be intimately familiar with its properties and hazards. This substance is an unsaturated alcohol that presents several risks that directly inform disposal procedures.
According to aggregated GHS data, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. While some safety data sheets (SDS) for similar C8 alcohols like 1-Octen-3-ol classify it as a combustible or flammable liquid, it is critical to consult the specific SDS for this compound from your supplier for the most accurate hazard classification[2][3]. For the purpose of this guide, we will proceed with the assumption that it should be handled with precautions suitable for flammable and irritant chemicals.
| Property | Value | Unit | Source |
| Molecular Formula | C8H16O | PubChem[1] | |
| Molecular Weight | 128.21 | g/mol | PubChem[1] |
| Boiling Point | 470.86 (Predicted) | K | Cheméo[4] |
| GHS Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | PubChem[1] |
The Core Principle of Laboratory Waste Management
The foundation of responsible chemical disposal is the "Waste Management Hierarchy," a principle that prioritizes waste prevention and minimization over disposal.[5] This framework should guide all laboratory practices.
-
Reduction: The most effective disposal method is to not generate waste in the first place. Purchase and use the minimum quantity of this compound necessary for your experimental needs.
-
Reuse/Recycling: If the material is unused and uncontaminated, it may be possible to recycle it through filtration or distillation.[5] However, for most laboratory applications where purity is paramount, this is often not feasible.
-
Disposal: When reduction or recycling is not an option, safe and compliant disposal is the final step.
Pre-Disposal Handling and Storage Protocol
Proper handling and temporary storage of this compound waste are critical to prevent accidents and ensure regulatory compliance.
Personal Protective Equipment (PPE): Before handling waste containers, ensure you are wearing appropriate PPE:
-
Eye Protection: ANSI/ISEA Z87.1 compliant chemical splash goggles are mandatory[6].
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts and inspect for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required.
Waste Container Selection and Labeling:
-
Compatibility: Use only approved, chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally suitable, but avoid metal containers for any acidic or basic waste mixtures[7]. The container must have a secure, leak-proof screw cap[8].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7] Note the concentration if it is in a solution.
-
Segregation: Do not mix this compound waste with incompatible chemicals. While it may be permissible to combine it with other flammable alcohols, consult your institution's specific guidelines[7]. Never store it with oxidizing agents, as this can create a fire or explosion hazard[9].
Satellite Accumulation Area (SAA):
-
Waste containers must be stored in a designated SAA, which should be close to the point of generation and under the direct supervision of laboratory personnel[7][10].
-
The SAA must be clearly marked, and containers must be kept in secondary containment to prevent spills[11].
-
Keep waste containers closed at all times, except when adding waste[8][12].
Step-by-Step Disposal Procedures
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[13]. Under no circumstances should this compound be poured down the drain. [2][14] Its release into the environment must be avoided as it can be toxic to aquatic organisms[5].
Procedure for Small Quantities (e.g., residual amounts in empty containers):
-
Triple Rinse: "Empty" containers are not truly empty and may contain hazardous vapors.[5] Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from this procedure must be collected and disposed of as hazardous waste. Add the rinsate to your flammable liquid waste container.
-
Deface Label: Once the container is properly rinsed, deface the original label to prevent misuse.
-
Dispose of Container: Dispose of the rinsed, defaced container according to your institution's guidelines for solid waste.
Procedure for Bulk Quantities or Contaminated Material:
-
Waste Collection: Carefully transfer the this compound waste into a properly labeled hazardous waste container located in your SAA. Use a funnel to prevent spills and do not fill the container beyond 90% capacity to allow for vapor expansion[7][8].
-
Secure Closure: Tightly seal the waste container.[12]
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 90-180 days, but can be up to one year for partially filled containers in some jurisdictions), arrange for a waste pickup through your institution's EHS department[7][8][15].
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: If it is safe to do so, eliminate all potential ignition sources (e.g., turn off hot plates, unplug equipment)[6][16].
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill:
-
Small Spill (<100 mL): If you are trained and have the appropriate spill kit, you can clean it up. Don personal protective equipment, cover the spill with a non-combustible absorbent material like sand, dry earth, or vermiculite[14][16]. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Large Spill (>100 mL): Evacuate the laboratory immediately. Close the doors and contact your institution's emergency response team or EHS department from a safe location.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- Aurochemicals. (2022, August 2). 1-OCTEN-3-OL, Natural - SDS.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1-OCTENE. CAMEO Chemicals.
- National Science Teachers Association (NSTA). (n.d.).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Flinn Scientific. (2016, January 28).
- OnePointe Solutions. (2022, September 1). How To Properly Store Chemicals in a Lab.
- National Center for Biotechnology Information. (n.d.). This compound.
- Biosolve. (2023, June 7).
- Chemos GmbH & Co. KG. (2022, May 31).
- U.S. Environmental Protection Agency (EPA). (2023, November 25).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 40575-42-6).
- University of California, Los Angeles (UCLA) EH&S. (2018, October 18).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency (EPA). (n.d.).
- University of North Carolina at Chapel Hill. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University College Cork. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
